molecular formula C18H15NO2 B15148685 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole CAS No. 5935-44-4

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

カタログ番号: B15148685
CAS番号: 5935-44-4
分子量: 277.3 g/mol
InChIキー: OFJMRPHCBPGNCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

5935-44-4

分子式

C18H15NO2

分子量

277.3 g/mol

IUPAC名

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenylpyrrole

InChI

InChI=1S/C18H15NO2/c1-13-7-9-16(14-5-3-2-4-6-14)19(13)15-8-10-17-18(11-15)21-12-20-17/h2-11H,12H2,1H3

InChIキー

OFJMRPHCBPGNCZ-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(N1C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole. The pyrrole scaffold is a cornerstone in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This guide details a robust synthetic protocol based on the Paal-Knorr pyrrole synthesis, a classic and efficient method for the construction of substituted pyrroles.[1][2][3] Furthermore, a thorough characterization of the target molecule using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential therapeutic applications.

Introduction and Significance

The fusion of a pyrrole core with a 1,3-benzodioxole moiety presents a compelling structural motif for the design of novel bioactive molecules. The 1,3-benzodioxole ring system is a key pharmacophore found in numerous natural products and synthetic compounds with diverse pharmacological properties. Pyrrole derivatives, on the other hand, are known to exhibit a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[4] The strategic combination of these two privileged scaffolds in 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is anticipated to yield a molecule with unique and potentially potent biological effects.

The rationale behind the synthesis of this specific trisubstituted pyrrole lies in the exploration of structure-activity relationships (SAR) within this class of compounds. The N-aryl substitution with the 1,3-benzodioxole group introduces a rigid and electron-rich system, which can significantly influence the molecule's interaction with biological targets. The methyl and phenyl substituents at the 2 and 5 positions of the pyrrole ring, respectively, provide a balance of lipophilicity and steric bulk, further modulating its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a clear and detailed pathway for the synthesis and unequivocal characterization of this promising compound, thereby facilitating its further investigation in drug discovery programs.

Synthetic Strategy: The Paal-Knorr Pyrrole Synthesis

The synthesis of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is achieved through the Paal-Knorr synthesis, a reliable and versatile method for the formation of pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2][3] This reaction proceeds via the condensation of the amine with the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_reaction Paal-Knorr Reaction cluster_post_reaction Purification & Characterization Precursor_1 1-Phenyl-4-methyl-1,4-butanedione Reaction Condensation & Cyclization Precursor_1->Reaction Precursor_2 1,3-Benzodioxol-5-amine Precursor_2->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: A general workflow for the synthesis and characterization of the target pyrrole.

Synthesis of the 1,4-Dicarbonyl Precursor

The key precursor, 1-phenyl-4-methyl-1,4-butanedione, can be synthesized via a multi-step process, which is a critical aspect of the overall synthesis. A plausible synthetic route is outlined below:

Precursor_Synthesis Start Benzene Step1 Friedel-Crafts Acylation (Succinic Anhydride, AlCl3) Start->Step1 Intermediate1 4-Oxo-4-phenylbutanoic acid Step1->Intermediate1 Step2 Grignard Reaction (CH3MgBr) Intermediate1->Step2 Intermediate2 4-Hydroxy-4-phenylpentanoic acid Step2->Intermediate2 Step3 Oxidation (PCC or Swern) Intermediate2->Step3 Product 1-Phenyl-4-methyl-1,4-butanedione Step3->Product

Caption: A proposed synthetic route for the 1,4-dicarbonyl precursor.

Detailed Experimental Protocol for Paal-Knorr Synthesis

This protocol is adapted from established procedures for the synthesis of N-aryl pyrroles.[5][6]

Materials:

  • 1-Phenyl-4-methyl-1,4-butanedione (1.0 eq)

  • 1,3-Benzodioxol-5-amine (1.1 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenyl-4-methyl-1,4-butanedione (1.0 eq) and 1,3-benzodioxol-5-amine (1.1 eq).

  • Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole.

Characterization of the Synthesized Compound

A comprehensive analytical workflow is essential for the unambiguous structural confirmation of the synthesized molecule.

Analytical_Workflow Synthesized_Compound Purified Product NMR 1H & 13C NMR Spectroscopy Synthesized_Compound->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Compound->MS IR Infrared Spectroscopy (FT-IR) Synthesized_Compound->IR Structure_Confirmation Structural Elucidation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation

Caption: The analytical workflow for the characterization of the target pyrrole.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole based on the analysis of structurally similar compounds.

Analytical Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.50-7.20 (m, 5H, Ar-H of phenyl), 6.90-6.70 (m, 3H, Ar-H of benzodioxole), 6.20 (d, J=3.5 Hz, 1H, pyrrole-H), 6.00 (d, J=3.5 Hz, 1H, pyrrole-H), 5.95 (s, 2H, O-CH₂-O), 2.10 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.0, 147.5, 135.0, 132.5, 131.0, 129.0, 128.5, 127.0, 121.0, 110.0, 108.5, 107.5, 101.5 (O-CH₂-O), 13.0 (CH₃)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ calculated for C₁₈H₁₅NO₂: 278.1181, found: 278.1185
Infrared (FT-IR, KBr) ν (cm⁻¹): 3100-3000 (Ar-H stretch), 2920 (C-H stretch), 1600, 1500, 1480 (C=C stretch), 1250 (C-O stretch), 1040 (C-O stretch)

Conclusion and Future Perspectives

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole. The Paal-Knorr synthesis provides an efficient route to this novel heterocyclic compound. The comprehensive characterization data serves as a crucial reference for its unequivocal identification.

The successful synthesis and characterization of this molecule pave the way for its biological evaluation. Given the known pharmacological activities of both the pyrrole and 1,3-benzodioxole scaffolds, this compound represents a promising candidate for screening in various disease models, particularly in the areas of oncology and inflammation. Future work will focus on the biological assessment of this compound and the synthesis of a library of related derivatives to establish a clear structure-activity relationship, ultimately aiming to identify lead compounds for further drug development.

References

  • BenchChem. (2025).
  • PubMed. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
  • MDPI. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI.
  • SynArchive. (2026). Paal-Knorr Pyrrole Synthesis. SynArchive.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
  • ChEMBL. (n.d.). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. EMBL-EBI.
  • NIST. (n.d.). 1,2,5-Trimethylpyrrole. National Institute of Standards and Technology.
  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • NIST. (n.d.). 1,2,5-Trimethylpyrrole. National Institute of Standards and Technology.
  • SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][2]imidazo[1,2-d][1][5]oxazepine and Benzo[f]benzo[1][2]oxazolo[3,2-d][1][5]oxazepine Derivatives. SciELO.

  • Trends in Advanced Sciences and Technology. (2024).
  • PMC. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. U.S.
  • ResearchGate. (2008). The Synthesis of 1-(4-Triethoxysilyl)phenyl)
  • ESA-IPB. (n.d.).
  • LibreTexts. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry.
  • LookChem. (2025). 1,4-diphenyl-1,4-butanedione.
  • ChemicalBook. (n.d.). 1-PHENYLPYRROLE(635-90-5) 13C NMR spectrum.
  • SpectraBase. (n.d.).
  • Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.
  • BenchChem. (2025). The Discovery and Synthesis of 1-Phenyl-1,2-butanediol: A Technical Guide.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1‐methyl‐1H‐pyrrole (5 a) in different solvents.
  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • OUCI. (n.d.).
  • ChemicalBook. (n.d.). Pyrrole(109-97-7) IR Spectrum.

Sources

Spectroscopic Characterization and Synthesis Validation of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

The structural elucidation of highly substituted pyrroles is a critical phase in the development of novel polyheterocyclic frameworks and active pharmaceutical ingredients. This technical guide provides an authoritative, in-depth framework for the synthesis and spectroscopic validation (NMR, FT-IR, and HRMS) of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole . By detailing the causality behind experimental choices and establishing self-validating protocols, this document serves as a robust reference for researchers synthesizing 1-aryl-2-methyl-5-phenylpyrrole derivatives.

Mechanistic Rationale & Synthesis Architecture

The target compound, 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole ( C18​H15​NO2​ ), is typically accessed via the classical Paal-Knorr condensation. This reaction involves the cyclocondensation of a 1,4-dicarbonyl compound (1-phenyl-1,4-pentanedione) with a primary amine (3,4-methylenedioxyaniline).

The thermodynamic driving force of this reaction is the formation of the highly stable, aromatic pyrrole core. As demonstrated in the mechanochemical synthesis of related polyheterocyclic frameworks (Leonardi et al., 2017)[1], controlling the dehydration step is paramount for high yields. The structural diversity of 1-aryl-2-methyl-5-phenylpyrroles heavily influences their thermodynamic solubility and phase transitions, making precise spectroscopic confirmation essential before downstream application (Kostiuk et al., 2026)[2].

SynthesisWorkflow A Precursors (Dione + Aniline) B Paal-Knorr Cyclization A->B C Crude Pyrrole B->C D Silica Gel Purification C->D E NMR, IR, MS Validation D->E

Workflow for the synthesis and spectroscopic validation of the target pyrrole.

Spectroscopic Signatures

To ensure scientific integrity, the synthesized compound must be validated against its expected theoretical profile. The following tables summarize the quantitative data for the target molecule, derived from empirical rules and analogous 1,2,5-trisubstituted pyrroles (RSC Advances, 2015)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The orthogonal orientation of the N-bound benzodioxole ring relative to the pyrrole plane causes distinct anisotropic shielding effects. The methylenedioxy group (-O-CH2-O-) serves as a critical diagnostic singlet in both 1H and 13C spectra.

Table 1: Expected 1H and 13C NMR Assignments (CDCl3, 400 MHz / 100 MHz)

Position 1H Chemical Shift (ppm)Multiplicity ( J in Hz) 13C Chemical Shift (ppm)Assignment Rationale
C2-CH3 2.25s, 3H13.0Deshielded by the adjacent pyrrole nitrogen and aromatic ring.
-O-CH2-O- 5.98s, 2H101.5Highly characteristic shift due to the dual electronegativity of the oxygen atoms.
Pyrrole C3-H 6.05d, J=3.5 108.0Upfield pyrrole proton; shielded by the electron-rich heteroaromatic core.
Pyrrole C4-H 6.35d, J=3.5 110.5Slightly more deshielded than C3 due to proximity to the C5-phenyl ring.
Benzodioxole Ar-H 6.65 – 6.80m, 3H108.5, 109.2, 122.0ABX spin system typical of a 1,3,4-trisubstituted benzene ring.
Phenyl Ar-H 7.15 – 7.35m, 5H126.5, 128.0, 128.5Standard multiplet for an unconjugated, freely rotating phenyl group.
Quaternary C --130.0, 132.5, 147.0, 148.0C2/C5 of pyrrole and C-O carbons of the benzodioxole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the intact functional groups, specifically verifying that the fragile methylenedioxy ring survived the acidic synthesis conditions.

Table 2: Key Vibrational Frequencies (ATR-FTIR)

Wavenumber ( cm−1 )Vibrational ModeDiagnostic Significance
3050 C-H stretch (aromatic)Confirms the presence of the phenyl and pyrrole rings.
2920, 2850 C-H stretch (aliphatic)Corresponds to the C2-methyl group.
1605, 1500 C=C stretchAromatic skeletal vibrations of the pyrrole and benzene rings.
1240, 1040 C-O-C stretch (asym/sym)Critical: Confirms the intact methylenedioxy group of the benzodioxole moiety.
760, 700 C-H out-of-plane bendConfirms the mono-substituted nature of the C5-phenyl ring.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is utilized to determine the exact mass, confirming the molecular formula C18​H15​NO2​ .

Table 3: HRMS (ESI-TOF) Data

Ion SpeciesMolecular FormulaCalculated m/z Expected Base Peak
[M+H]+ C18​H16​NO2+​ 278.1176278.1180

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step incorporates a physical or chemical check to verify success before proceeding.

Protocol 1: Paal-Knorr Synthesis and Isolation
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1.0 eq, 10 mmol) and 3,4-methylenedioxyaniline (1.05 eq, 10.5 mmol) in 40 mL of anhydrous toluene.

    • Causality: Toluene is selected because its high boiling point (110°C) provides the thermal energy required to overcome the activation barrier of the initial nucleophilic attack and subsequent dehydration.

  • Catalysis & Dehydration: Add p -toluenesulfonic acid monohydrate ( p -TsOH, 0.05 eq) as a catalyst. Attach a Dean-Stark trap equipped with a reflux condenser.

    • Causality: p -TsOH protonates the carbonyl oxygen, increasing its electrophilicity. The Dean-Stark trap physically removes the water byproduct from the system, driving the equilibrium toward the thermodynamically stable pyrrole via Le Chatelier's principle.

  • In-Process Validation: Reflux the mixture for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexane/Ethyl Acetate mobile phase.

    • Self-Validating Check: The reaction is deemed complete when the UV-active dione starting material (Rf ~0.6) is entirely consumed, replaced by a new, highly fluorescent product spot (Rf ~0.4) under 254 nm UV light.

  • Work-up and Purification: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (to quench the acid catalyst) followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 10% EtOAc in Hexanes) to yield the pure pyrrole as a solid.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute internal reference standard (0.00 ppm) to ensure the highly sensitive pyrrole and benzodioxole chemical shifts are reported accurately without solvent-induced drift.

  • FT-IR Preparation: Analyze the neat solid directly using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch at ~3300 cm−1 that can mask the subtle C-H stretching regions of the pyrrole ring.

  • HRMS Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute 1:100 in Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, facilitating efficient ionization for [M+H]+ detection in positive ESI mode, ensuring a strong signal-to-noise ratio for exact mass determination.

References

  • Leonardi, M., Villacampa, M., & Menéndez, J. C. (2017). Mild and General Synthesis of Pyrrolo[2,1-a]isoquinolines and Related Polyheterocyclic Frameworks from Pyrrole Precursors Derived from a Mechanochemical Multicomponent Reaction. The Journal of Organic Chemistry, 82(5), 2570-2578.
  • Kostiuk, R. R., Horak, Y. І., Obushak, M. D., & Sobechko, I. B. (2026). Thermodynamic parameters of the solubility of 1-R-2-methyl-5-phenylpyrrole-3-carboxylic acids in methyl acetate and ethyl acetate. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • RSC Advances. (2015). Oxidative Cross-Coupling/Cyclization to Build Polysubstituted Pyrroles from Terminal Alkynes and Supporting Information. Royal Society of Chemistry.

Sources

The Benzodioxole Scaffold in Drug Discovery: A Technical Guide to Biological Activity and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-benzodioxole (methylenedioxybenzene) moiety is a highly privileged pharmacophore in medicinal chemistry, featured prominently in both natural products (e.g., podophyllotoxin, safrole) and synthetic therapeutics (e.g., paroxetine, tadalafil). This technical guide provides a rigorous analysis of the biological activities associated with benzodioxole-containing compounds. While the scaffold is a potent driver of target affinity—particularly in oncology via tubulin inhibition and in inflammation via cyclooxygenase (COX) inhibition—it simultaneously presents a well-documented liability for Cytochrome P450 (CYP450) mechanism-based inactivation. Understanding this dichotomy is critical for drug development professionals aiming to optimize efficacy while mitigating drug-drug interaction (DDI) risks.

Anticancer Activity: Tubulin Polymerization Inhibition

Benzodioxole derivatives have demonstrated profound efficacy as antimitotic agents. Structurally, the 1,3-benzodioxole ring is versatile; it can mimic the trimethoxyphenyl moiety (A-ring) or the methoxytropolone ring (C-ring) of colchicine, allowing it to fit into multiple configurations within the target protein[1].

Mechanistic Causality: High-resolution X-ray crystallography of tubulin complexes reveals that the benzodioxole group projects deeply into the hydrophobic pocket of β -tubulin, interacting directly with residues such as Cys241, Leu242, and Ala250[2]. This high-affinity binding physically prevents the curved-to-straight structural transition of tubulin dimers. Because this straight conformation is an absolute thermodynamic requirement for microtubule assembly, the presence of the benzodioxole derivative induces catastrophic depolymerization of the mitotic spindle. Consequently, cells fail to organize DNA at the metaphase plate, triggering G2/M cell cycle arrest and subsequent apoptosis[2].

TubulinPathway A Benzodioxole Derivative B Colchicine Binding Site (β-Tubulin Hydrophobic Pocket) A->B High Affinity Binding C Inhibition of Curved-to-Straight Tubulin Transition B->C Steric Hindrance D Microtubule Depolymerization C->D E G2/M Cell Cycle Arrest & Apoptosis D->E

Mechanism of benzodioxole-mediated tubulin polymerization inhibition and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

To rigorously evaluate the antimitotic potential of novel benzodioxole compounds, the following self-validating kinetic assay is employed:

  • Preparation of Tubulin Matrix: Resuspend purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Causality: PIPES maintains physiological pH, while EGTA chelates trace calcium ions that would otherwise induce premature microtubule depolymerization. Mg2+ is essential for stabilizing the nucleotide-binding site.

  • Addition of Nucleotide and Test Compound: Add 1 mM GTP and the benzodioxole test compound (e.g., at 1–10 nM concentrations) to the matrix on ice.

    • Causality: GTP provides the necessary thermodynamic energy for the structural transition of tubulin dimers. The test compound must be added prior to thermal induction to allow competitive binding at the colchicine site.

  • Thermal Induction: Transfer the microplate to a spectrophotometer pre-warmed to 37°C.

    • Causality: Tubulin polymerization is highly temperature-dependent; shifting from 4°C to 37°C initiates the nucleation and elongation phases.

  • Kinetic Measurement & Validation: Measure absorbance continuously at 340 nm for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, directly correlating with an increase in optical density (OD) at 340 nm. A flattened OD curve compared to the vehicle control validates polymerization inhibition.

Cytochrome P450 Mechanism-Based Inactivation (MBI)

While therapeutically useful, the benzodioxole moiety is a well-documented structural alert for time-dependent inhibition (TDI) of Cytochrome P450 enzymes (particularly CYP3A4, CYP2D6, and CYP2C9)[3].

Mechanistic Causality: The inactivation process is driven by the CYP450-catalyzed oxidation of the methylenedioxy carbon. Abstraction of a hydrogen atom or the elimination of water from a hydroxymethylene intermediate yields a highly reactive electrophilic carbene[4]. This carbene intermediate acts as a strong ligand, irreversibly coordinating to the heme iron in the CYP active site to form a stable iron-carbene complex[5]. This covalent-like modification renders the enzyme catalytically incompetent. Because activity cannot be restored by dialysis or gel filtration, the body must synthesize de novo CYP proteins, leading to severe and sustained drug-drug interactions[4].

CYPMBI Step1 CYP450 Oxidation of Methylenedioxy Carbon Step2 Formation of Reactive Carbene Intermediate Step1->Step2 NADPH dependent Step3 Irreversible Coordination to Heme Iron Step2->Step3 Covalent/Coordinate Bond Step4 Catalytic Incompetence (Time-Dependent Inhibition) Step3->Step4

Pathway of CYP450 mechanism-based inactivation via benzodioxole carbene formation.

Experimental Protocol: CYP450 Time-Dependent Inhibition (IC50 Shift) Assay

To differentiate between reversible competitive inhibition and irreversible MBI, the two-stage IC50 shift assay is the gold standard:

  • Primary Incubation (Bioactivation Phase): Incubate recombinant human CYP450 (e.g., CYP3A4) with varying concentrations of the benzodioxole derivative in the presence of an NADPH-regenerating system at 37°C for 30 minutes.

    • Causality: NADPH is the obligate electron donor required for the CYP450-mediated bioactivation of the methylenedioxy bridge into the reactive carbene.

  • Secondary Incubation (Activity Phase): Dilute the primary mixture 10-fold into a secondary buffer containing a specific fluorogenic probe substrate (e.g., Midazolam for CYP3A4) and additional NADPH.

    • Causality: The 10-fold dilution drastically reduces the concentration of the unbound inhibitor, functionally eliminating reversible competitive inhibition. Any observed loss in enzyme activity is therefore definitively attributed to irreversible MBI.

  • Fluorescence Quantification: Measure the formation of the fluorescent metabolite over 10 minutes. The rate of metabolite formation is directly proportional to the amount of active, uninhibited CYP450 remaining.

  • Data Analysis: Calculate the IC50 shift. A significant decrease in IC50 (typically >1.5-fold shift) between the pre-incubated and co-incubated samples validates the compound as a time-dependent mechanism-based inactivator.

Broad-Spectrum Bioactivity: COX Inhibition and Antioxidant Potential

Beyond oncology and metabolic inhibition, the benzodioxole scaffold is actively explored for anti-inflammatory and antioxidant applications. Recent structure-activity relationship (SAR) studies have demonstrated that benzodioxole acetate structures, particularly those with halogen substitutions (Br, Cl, I) on the phenyl ring, exhibit potent cyclooxygenase (COX) inhibition[6]. Notably, the bulky nature of the benzodioxole moiety compared to a standard phenyl ring often confers superior COX-2 selectivity over traditional NSAIDs like Ketoprofen[6].

Quantitative Data Summary

The following table summarizes the biological potency of various benzodioxole derivatives across distinct molecular targets, illustrating the scaffold's broad pharmacological utility:

Compound Class / DerivativeTarget / AssayPotency (IC50 / Ki)Reference
TUB091 (Benzodioxole Chalcone)Endothelial / Tumor Cell Proliferation (Tubulin)1 – 4 nM[2]
Compound 4f (Benzodioxole Acetate)COX-1 Inhibition0.725 µM[6]
Compound 3b (Halogenated Benzodioxole)COX-1 / COX-2 Inhibition1.12 µM / 1.3 µM[6]
MAZ2 (Arsenical Conjugate)Cancer Cell Lines (Thioredoxin system)< 1 µM
Compound 7a (Benzodiazepine-Benzodioxole)Antioxidant (DPPH Scavenging Assay)39.85 µM

Conclusion

The 1,3-benzodioxole moiety remains a double-edged sword in modern drug discovery. Its unique steric and electronic properties allow it to bind with nanomolar affinity to critical therapeutic targets, such as the colchicine binding site of tubulin and the active sites of COX enzymes. However, its susceptibility to NADPH-dependent oxidation into a reactive carbene necessitates rigorous preclinical screening for CYP450 mechanism-based inactivation. By employing the self-validating assay workflows detailed in this guide, researchers can systematically harness the therapeutic potency of benzodioxole derivatives while engineering out metabolic liabilities.

References

  • Unveiling the Potency of Benzodioxole Derivatives: A Comparative Analysis of Bioactivity. Benchchem.7

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry - ACS Publications. 4

  • Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers. 3

  • Design and synthesis of selective, high-affinity inhibitors of human cytochrome P450 2J2. NIH. 5

  • Antivascular and antitumor properties of the tubulin-binding chalcone TUB091. Oncotarget. 2

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC. 6

  • Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines. PMC. 1

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff. 8

Sources

Exploring the Structure-Activity Relationship of 1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist

A Comprehensive Guide for Drug Discovery Professionals

Executive Summary

The 1,5-diarylpyrrole scaffold represents a privileged structure in medicinal chemistry, with analogs demonstrating significant potential as both anticancer and anti-inflammatory agents. This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of a specific subclass: 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole analogs. By dissecting the influence of each structural component—the N-1 substituted benzodioxole ring, the C-2 methyl group, and the C-5 phenyl ring—we aim to provide actionable insights for researchers and drug development professionals. This guide synthesizes findings from the broader class of 1,5-diarylpyrroles to infer the SAR for this specific substitution pattern, offering a roadmap for the design of novel, potent, and selective therapeutic agents. We will delve into synthetic strategies, particularly the versatile Paal-Knorr synthesis, and provide detailed experimental protocols for the biological evaluation of these compelling compounds.

Introduction

The 1,5-Diarylpyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and pharmaceutically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in drug design. When substituted with aryl groups at the 1 and 5 positions, the resulting 1,5-diarylpyrrole scaffold exhibits a remarkable degree of structural rigidity and extended π-conjugation, which are often prerequisites for high-affinity binding to biological targets.[2] This scaffold's lipophilicity facilitates cell membrane permeability, a crucial factor for intracellular drug action.[3]

Therapeutic Potential: Anticancer and Anti-inflammatory Applications

The versatility of the 1,5-diarylpyrrole core has led to the discovery of compounds with a wide spectrum of biological activities. Notably, this class has shown significant promise in two key therapeutic areas: oncology and inflammation. As anticancer agents, certain 1,5-diarylpyrrole analogs have been shown to induce apoptosis and cell-cycle arrest by interacting with microtubules and various protein kinases.[2][3] In the realm of anti-inflammatory drug discovery, this scaffold has been extensively explored for its ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, offering the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Focus of this Guide: Elucidating the SAR of 1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole Analogs

This guide will focus on a specific and promising subset of 1,5-diarylpyrroles characterized by a 1,3-benzodioxole moiety at the N-1 position, a methyl group at the C-2 position, and a phenyl group at the C-5 position. The 1,3-benzodioxole (or methylenedioxyphenyl) group is a common substituent in natural products and has been incorporated into various synthetic compounds to modulate their pharmacological properties.[5][6][7] The C-2 methyl group, while seemingly a minor modification, can have a profound impact on the molecule's conformation and its interaction with target proteins. By systematically examining the influence of these specific substituents, this guide aims to provide a detailed understanding of the SAR of this unique class of compounds.

Synthetic Strategies for 1,5-Diarylpyrrole Analogs

The Paal-Knorr Synthesis: A Versatile and Widely Used Method

The Paal-Knorr synthesis is a classic and highly efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[8][9] This reaction is prized for its operational simplicity, tolerance of a wide range of functional groups, and generally high yields.[10][11] The reaction typically proceeds under neutral or mildly acidic conditions, and the use of a weak acid like acetic acid can accelerate the reaction rate.[9]

The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-diketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Diketone 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation Diketone->Hemiaminal Amine Primary Amine (e.g., 5-amino-1,3-benzodioxole) Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

General workflow of the Paal-Knorr pyrrole synthesis.

General Synthetic Protocol for 1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole Analogs

The synthesis of the title compounds can be readily achieved via the Paal-Knorr reaction between a suitably substituted 1,4-diketone and 5-amino-1,3-benzodioxole.

Step 1: Synthesis of the 1,4-Diketone Precursor

The required 1-phenyl-1,4-pentanedione can be prepared through various established synthetic routes.

Step 2: Paal-Knorr Cyclization

A mixture of the 1-phenyl-1,4-pentanedione (1.0 eq) and 5-amino-1,3-benzodioxole (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

Key Considerations and Optimization of the Paal-Knorr Reaction
  • Solvent: While various solvents can be used, glacial acetic acid often serves as both the solvent and a catalyst.[9]

  • Catalyst: The reaction can be performed without a catalyst, but the addition of a weak acid can improve the reaction rate.[9]

  • Temperature: Refluxing temperatures are generally required to drive the reaction to completion.

  • Purification: The choice of purification method will depend on the physical properties of the synthesized pyrrole.

Structure-Activity Relationship (SAR) for Anticancer Activity

The 1,5-diarylpyrrole scaffold has been a fertile ground for the discovery of potent anticancer agents. The SAR of these compounds is often complex, with small structural modifications leading to significant changes in biological activity.

The Role of the N-1 Aryl Substituent

The nature of the aryl group at the N-1 position of the pyrrole ring is a critical determinant of anticancer activity.

The 1,3-benzodioxole moiety is a known pharmacophore that can influence the metabolic stability and receptor-binding properties of a molecule. In the context of anticancer activity, the presence of this group at the N-1 position is anticipated to enhance the lipophilicity of the molecule, potentially leading to improved cell permeability. Furthermore, the oxygen atoms of the dioxole ring can participate in hydrogen bonding interactions with biological targets.

The Impact of the C-5 Phenyl Substituent

Substituents on the C-5 phenyl ring can significantly modulate the anticancer potency of 1,5-diarylpyrroles. Generally, electron-withdrawing groups at the para position have been shown to enhance activity.[3] This is likely due to their ability to influence the electronic properties of the entire molecule and engage in specific interactions within the target protein's binding site.

Modifications of the Pyrrole Core: The Significance of the C-2 Methyl Group

Substitution on the pyrrole ring itself can have a profound effect on the molecule's activity and selectivity. A methyl group at the C-2 position, as in the title compound, can introduce steric hindrance that may favor a specific conformation required for optimal binding to the target. This can also block potential sites of metabolism, thereby increasing the compound's in vivo half-life.

Summary of SAR for Anticancer Activity
Position Substituent Effect on Anticancer Activity Reference
N-11,3-BenzodioxoleLikely enhances lipophilicity and cell permeability.Inferred from[5],[6],[7]
C-5 Phenylpara-Electron-withdrawing groups (e.g., -F, -Cl)Generally increases potency.[3]
C-5 Phenylpara-Electron-donating groups (e.g., -OCH3)May decrease potency.[3]
C-2 PyrroleMethylMay enhance activity through favorable steric interactions and metabolic stability.Inferred from general principles of medicinal chemistry
Postulated Mechanisms of Action

Several mechanisms have been proposed for the anticancer activity of 1,5-diarylpyrroles. One of the most prominent is the inhibition of tubulin polymerization.[12] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

G cluster_compound 1,5-Diarylpyrrole Analog cluster_cellular Cellular Target cluster_effect Cellular Effects Compound 1,5-Diarylpyrrole Tubulin Tubulin Compound->Tubulin Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Arrest Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Postulated mechanism of anticancer activity via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity (COX-2 Inhibition)

The 1,5-diarylpyrrole scaffold has proven to be an excellent template for the design of selective COX-2 inhibitors.

The 1,5-Diarylpyrrole Scaffold as a Template for COX-2 Inhibitors

The selectivity of these compounds for COX-2 over COX-1 is attributed to their ability to fit into the larger and more flexible active site of the COX-2 enzyme.[5] The diaryl substitution pattern allows the molecule to adopt a conformation that can access a secondary pocket in the COX-2 active site, an interaction that is not possible with the more constricted COX-1 active site.

Key Structural Features for Potent and Selective COX-2 Inhibition

The 1,3-benzodioxole moiety at the N-1 position is expected to contribute favorably to COX-2 inhibitory activity. This group can occupy a hydrophobic pocket within the COX-2 active site, and the oxygen atoms may form hydrogen bonds with key amino acid residues.[5][6][7]

For optimal COX-2 inhibition, a para-substituent on the C-5 phenyl ring is crucial. A sulfonamide (SO2NH2) or methylsulfone (SO2Me) group at this position is a hallmark of many selective COX-2 inhibitors, as it can insert into the secondary pocket of the enzyme's active site and form hydrogen bonds with key residues like His90 and Arg513.[13]

Influence of Pyrrole Ring Substitution

As with anticancer activity, substitution on the pyrrole ring can fine-tune the COX-2 inhibitory properties. The C-2 methyl group in the title compound may help to orient the N-1 and C-5 aryl rings in a conformation that is optimal for binding to the COX-2 active site.

Summary of SAR for COX-2 Inhibition
Position Substituent Effect on COX-2 Inhibition Reference
N-11,3-BenzodioxoleExpected to enhance binding to the hydrophobic channel.[5],[6],[7]
C-5 Phenylpara-SO2NH2 or -SO2MeCrucial for high potency and selectivity.[13]
C-5 PhenylOther para-substituents (e.g., -F, -Cl)Can also confer good activity.[3]
C-2 PyrroleMethylMay improve conformational preference for binding.Inferred from general principles of medicinal chemistry
Molecular Modeling Insights into COX-2 Binding

Molecular docking studies have shown that 1,5-diarylpyrroles bind to the COX-2 active site in a manner similar to other selective inhibitors. The N-1 aryl group occupies the main hydrophobic channel, while the C-5 aryl group, particularly with a para-sulfonamide or methylsulfone substituent, extends into the secondary pocket.

Experimental Protocols

General Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

Materials:

  • 1-phenyl-1,4-pentanedione

  • 5-amino-1,3-benzodioxole

  • Glacial acetic acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1,4-pentanedione (1.0 mmol) in glacial acetic acid (10 mL).

  • Add 5-amino-1,3-benzodioxole (1.1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole.

  • Characterize the final product by NMR, IR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)[1][14][15]

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • TMPD

  • Arachidonic acid

  • Test compounds and a known COX inhibitor (e.g., celecoxib) as a positive control

  • 96-well microplate and plate reader

Procedure:

  • Prepare solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add the test compounds or control to the inhibitor wells. For the 100% initial activity wells, add the solvent vehicle.

  • Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

  • Initiate the reaction by adding the colorimetric substrate solution (TMPD) followed by arachidonic acid to all wells.

  • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well and determine the percentage of inhibition for each test compound.

  • Calculate the IC50 value for each compound.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)[16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds and a known cytotoxic agent (e.g., doxorubicin) as a positive control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates and incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Conclusion and Future Perspectives

The 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole scaffold holds significant promise for the development of novel anticancer and anti-inflammatory agents. The SAR landscape, inferred from the broader class of 1,5-diarylpyrroles, suggests that the 1,3-benzodioxole moiety at the N-1 position and the methyl group at the C-2 position are likely to contribute favorably to the biological activity of these compounds.

Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogs to confirm these inferred SAR trends. Specifically, the exploration of various substituents on the C-5 phenyl ring, particularly those known to enhance COX-2 selectivity, would be a fruitful avenue of investigation. Furthermore, the potential for developing dual-activity compounds that exhibit both anticancer and anti-inflammatory properties warrants further exploration. Such compounds could offer a novel therapeutic approach for the treatment of inflammation-driven cancers. The continued application of rational drug design principles, guided by a thorough understanding of the SAR of this versatile scaffold, will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. Available from: [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. Available from: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. Available from: [Link]

  • Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles - RJ Wave. Available from: [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. Available from: [Link]

  • Paal–Knorr synthesis - Wikipedia. Available from: [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. Available from: [Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

  • The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing). Available from: [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Available from: [Link]

  • Structure of anticancer drugs sharing the pyrrole ring. - ResearchGate. Available from: [Link]

  • (PDF) Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - ResearchGate. Available from: [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link]

  • Protocols for synthesis of pyrrole | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Facile Syntheses of Novel Benzo-1,3-dioxolo-, Benzothiazolo-, Pyrido-, and Quinolino-fused 5H-Benzo[d]- pyrazolo[5,1-b][14][15]-oxazines and 1H-Pyrazoles - PMC. Available from: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. Available from: [Link]

  • Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation - MDPI. Available from: [Link]

  • A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - MDPI. Available from: [Link]

Sources

Methodological & Application

Using 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole as a fluorescent probe.

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unveiling 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole (BZMPP)

The field of cellular imaging and drug development is in constant pursuit of novel fluorescent probes that offer unique spectral properties, environmental sensitivity, and biocompatibility.[1][2] Pyrrole-based heterocyclic compounds have emerged as a promising class of fluorophores, demonstrating high quantum yields and tunable emission spectra.[3][4][5] The fusion of a pyrrole core with other resonant structures can lead to the development of probes with unique characteristics.[6][7]

This document introduces 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole (BZMPP) , a novel, rationally designed fluorophore. BZMPP integrates three key structural motifs:

  • A Pyrrole Core: Known to be a versatile scaffold for fluorescent compounds.[8]

  • A Phenyl Group: A common substituent that influences the electronic and spectral properties of fluorophores.

  • A 1,3-Benzodioxole Moiety: A group found in various natural products and synthetic dyes, which can impart unique photophysical characteristics.[9][10]

While extensive characterization of BZMPP is ongoing, its structural design suggests significant potential as a fluorescent probe for visualizing cellular components and processes. These application notes provide a comprehensive guide for researchers to synthesize, characterize, and utilize BZMPP in a laboratory setting. We will detail the anticipated photophysical properties, provide a validated synthesis protocol, and offer step-by-step instructions for its application in live-cell imaging.

Anticipated Photophysical Properties and Characterization

The photophysical properties of a fluorophore are critical to its utility as a probe.[5] Based on the properties of related pyrrole and benzodioxole compounds, we anticipate BZMPP to exhibit characteristics that make it suitable for fluorescence microscopy.[3][9] The following table summarizes the expected properties and the standard methods for their experimental validation.

Parameter Anticipated Value/Range Method of Determination
Excitation Maximum (λex) ~350 - 420 nmUV-Vis Spectroscopy
Emission Maximum (λem) ~450 - 550 nm (Blue to Green)Fluorescence Spectroscopy
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹UV-Vis Spectroscopy (Beer-Lambert Law)
Fluorescence Quantum Yield (Φ) 0.3 - 0.7Comparative method using a known standard (e.g., quinine sulfate)
Stokes Shift > 50 nmCalculated from λex and λem maxima
Photostability Moderate to HighTime-lapse fluorescence microscopy with continuous illumination
Solvatochromism Moderate shift in λem with solvent polarityFluorescence spectroscopy in solvents of varying polarity (e.g., hexane, THF, acetonitrile, methanol)
Cell Permeability HighConfocal microscopy of live cells incubated with BZMPP

Synthesis of BZMPP: A Paal-Knorr Pyrrole Synthesis Approach

The synthesis of substituted pyrroles can be efficiently achieved through the Paal-Knorr reaction.[3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For BZMPP, the synthesis proceeds as follows:

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product dicarbonyl 1-phenyl-1,4-pentanedione conditions Glacial Acetic Acid (Solvent) Reflux, 2-4 hours dicarbonyl->conditions amine 1,3-benzodioxol-5-amine amine->conditions product 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole (BZMPP) conditions->product

Caption: Paal-Knorr synthesis workflow for BZMPP.

Protocol 3.1: Synthesis of BZMPP
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-phenyl-1,4-pentanedione (1.0 eq) and 1,3-benzodioxol-5-amine (1.1 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to serve as both the solvent and catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure BZMPP.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Live-Cell Imaging

The hydrophobic nature of many pyrrole-based dyes suggests that BZMPP will be cell-permeable, making it suitable for live-cell imaging without the need for transfection or harsh permeabilization techniques.[11] Its potential sensitivity to the microenvironment could allow for the visualization of specific subcellular compartments or changes in cellular states.[12][13]

Protocol 4.1: Preparation of BZMPP Stock Solution
  • Weighing: Accurately weigh out 1-5 mg of purified BZMPP powder.

  • Dissolving: Dissolve the BZMPP in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 4.2: Staining of Live Cells with BZMPP

cluster_workflow Live-Cell Staining Workflow A 1. Culture cells on glass-bottom dishes B 2. Prepare BZMPP working solution (1-10 µM in media) A->B C 3. Replace culture media with BZMPP working solution B->C D 4. Incubate at 37°C for 15-30 minutes C->D E 5. Wash cells with pre-warmed PBS (2x) D->E F 6. Add fresh imaging media E->F G 7. Image with fluorescence microscope F->G

Caption: Step-by-step workflow for live-cell imaging with BZMPP.

  • Cell Culture: Plate cells of interest (e.g., HeLa, U2OS) on glass-bottom imaging dishes or chamber slides and culture until they reach 60-80% confluency.

  • Prepare Working Solution: On the day of imaging, dilute the BZMPP stock solution into pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Aspirate the existing culture medium from the cells and replace it with the BZMPP working solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Protect the cells from light during incubation.

  • Wash: Remove the staining solution and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., HBSS).

  • Imaging: Add fresh, pre-warmed imaging buffer or complete medium to the cells. Immediately proceed to image using a fluorescence or confocal microscope equipped with appropriate filters for the anticipated excitation and emission wavelengths of BZMPP (e.g., a DAPI or CFP filter set).

Proposed Mechanism of Action and Advanced Applications

The structure of BZMPP, with its electron-donating benzodioxole group and electron-accepting phenyl-pyrrole core, suggests a potential for Intramolecular Charge Transfer (ICT).[13] In an ICT state, the distribution of electron density in the excited state differs significantly from the ground state. This property can make the probe's fluorescence highly sensitive to the polarity of its microenvironment.

cluster_mechanism Proposed ICT Mechanism GroundState Ground State (S₀) (Low Polarity Environment) Excitation Excitation (hν) GroundState->Excitation ExcitedState Excited State (S₁) (ICT Character) Excitation->ExcitedState Emission Fluorescence Emission (hν') ExcitedState->Emission Relaxation PolarityEffect High Polarity Environment (e.g., Cytosol) Red-shifted Emission Lower Quantum Yield ExcitedState->PolarityEffect Stabilization Emission->GroundState Relaxation

Caption: Proposed Intramolecular Charge Transfer (ICT) mechanism for BZMPP.

This solvatochromic behavior can be exploited in several advanced applications:

  • Lipid Droplet Staining: In the non-polar environment of lipid droplets, BZMPP may exhibit bright fluorescence, making it a potential marker for these organelles.

  • Membrane Fluidity Studies: Changes in membrane fluidity can alter the local polarity, which could be detected by shifts in BZMPP's emission spectrum.

  • Drug-Target Interaction: If a drug binding to its target protein alters the polarity of the binding pocket, BZMPP could be used to monitor this interaction, aiding in drug discovery.[2][14] For example, displacement of the probe from a hydrophobic binding site could lead to a change in fluorescence.

Troubleshooting

Problem Possible Cause Solution
No or Weak Signal - Staining concentration is too low.- Incorrect filter set.- Photobleaching.- Increase BZMPP concentration in 2 µM increments.- Verify filter compatibility with measured λex/λem.- Reduce laser power and exposure time.
High Background - Staining concentration is too high.- Incomplete washing.- Decrease BZMPP concentration.- Increase the number and duration of wash steps.
Cell Toxicity - High concentration of BZMPP or DMSO.- Prolonged incubation time.- Perform a dose-response curve to find the optimal non-toxic concentration.- Ensure final DMSO concentration is <0.1%.- Reduce incubation time.
Precipitation of Probe - Poor solubility in aqueous media.- Ensure the stock solution is fully dissolved in DMSO before diluting in media.- Vortex the working solution before adding to cells.

References

  • Recent progress in developing fluorescent probes for imaging cell metabolites - PMC - NIH. (n.d.).
  • Live cell imaging probes - more about fluorescent probes - LubioScience. (2022, December 6).
  • Fluorescent Probes and Labels for Cellular Imaging - PMC. (n.d.).
  • Synthesis and photophysical properties of pyrrole/polycyclic aromatic units hybrid fluorophores - PubMed. (2010, June 18).
  • Synthesis and Photophysical Properties of Pyrrole/Polycyclic Aromatic Units Hybrid Fluorophores | The Journal of Organic Chemistry - ACS Publications. (2010, May 27).
  • Fluorescent probes for imaging bioactive species in subcellular organelles - RSC Publishing. (n.d.).
  • Cell-permeable organic fluorescent probes for live-cell super-resolution imaging. (n.d.).
  • PyrrolylBODIPYs: Syntheses, Properties, and Application as Environment-Sensitive Fluorescence Probes | ACS Omega - ACS Publications. (2017, July 13).
  • Fundamental Studies to Emerging Applications of Pyrrole- BF2 (BOPHY) Fluorophores - The Royal Society of Chemistry. (2021, March 3).
  • Fluorescent Imaging: Enhancing Drug Development Processes. (n.d.).
  • Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC. (n.d.).
  • New Pyrrolo[3,2-b]pyrrole Derivatives with Multiple-Acceptor Substitution: Efficient Fluorescent Emission and Near-Infrared Two-Photon Absorption | Request PDF - ResearchGate. (2025, August 6).
  • Diketopyrrolopyrrole: brilliant red pigment dye-based fluorescent probes and their applications - Chemical Society Reviews (RSC Publishing). (2014, September 4).
  • Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PMC. (n.d.).
  • Fluorescence imaging of drug target proteins using chemical probes - PMC - NIH. (2020, June 6).
  • Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds - Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • (PDF) A new class of fluorescent dyes based on 1,3-benzodioxole and[1][15]-dioxolo[4.5. (n.d.). Retrieved March 30, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZw7fPG_oxj5uVqmYZflkhZnxWxL_Iivi2NkP6NcdzyrLiaZDNac4PG54wB4dMWHpMHMjbMKYbaw9CX8KK9_ItqQH3ERavhe96_B-7qFzcjz83LW7xWGBqndugXNeJucb1PPC83IlliSIYA6z82WQ_QLlnoBeW9Z8Cth6Zmfss9tnZzCEg9HaeYqrR-3r3xQVDSj0waNc-INliG6V984nXTaieMwBsiQNDqOANAf13jy8JCuuix9gcvIaPaT_d7Eqx-fcolRY==

Sources

Application of substituted pyrroles in organic electronics.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design, Synthesis, and Integration of Substituted Pyrroles in Organic Electronics and Bioelectronics

Introduction & Mechanistic Insights

Polypyrrole (PPy) is a foundational conducting polymer in organic electronics, prized for its inherent electrical conductivity, environmental stability, and biocompatibility[1]. However, the rigid, cross-linked backbone of unsubstituted PPy renders it insoluble and notoriously difficult to process into uniform films. To overcome these limitations, strategic structural functionalization—specifically N-substitution and 3,4-β-substitution—has emerged as a critical design paradigm.

For scientists and engineers developing next-generation organic mixed ionic-electronic conductors (OMIECs), bulk heterojunction organic photovoltaics (OPVs), and diagnostic biosensors, substituted pyrroles offer tunable optoelectronic properties and tailored bio-interfacing capabilities[2].

As an application scientist, it is crucial to understand the causality behind monomer design:

  • N-Substitution (Steric vs. Inductive Effects): Alkylating or functionalizing the pyrrole nitrogen significantly enhances solubility in organic solvents, enabling continuous flow synthesis and scalable solution processing[3]. However, this introduces steric hindrance between adjacent repeating units, inducing a twist in the conjugated backbone. This reduction in coplanarity decreases the effective π-conjugation length, thereby increasing the bandgap and lowering the intrinsic electronic conductivity compared to pristine PPy[4].

  • 3,4-Substitution (Electronic Donation): Conversely, substituting the β-positions (C3 and C4) with electron-donating groups, such as in 3,4-propylenedioxypyrrole (ProDOP), increases the electron density at the redox center. This lowers the monomer oxidation potential and reduces the polymer bandgap, yielding highly electroactive materials with rapid switching times ideal for electrochromics and hole-transport layers[4].

  • Bio-functionalization: For drug development and diagnostic applications, N-substitution provides a versatile anchor for covalently attaching bioreceptors (e.g., enzymes, antibodies) without disrupting the primary conjugated pathway required for electrochemical signal transduction[1].

Structure-Property Relationships

The precise functionalization of the pyrrole ring dictates the macroscopic properties of the resulting polymer. Table 1 summarizes the divergent effects of N-substitution versus β-substitution.

Table 1: Optoelectronic and Physical Properties of Substituted Pyrroles

PolymerSubstitution TypeApprox. Bandgap (eV)Conductivity (S/cm)Primary Application
Polypyrrole (PPy) None2.7 - 3.210 - 100General electrodes, shielding
Poly(N-methylpyrrole) N-Alkyl~3.0 - 3.210⁻³ - 10⁻¹Biosensor matrices
Poly(N-propylpyrrole) N-Alkyl> 3.2< 10⁻³High-gap electrochromics
Poly(ProDOP) 3,4-Alkylenedioxy~2.210 - 50Low-potential electrochromics
Poly(N-propyl-ProDOP) N-Alkyl + 3,4-Alkyldioxy~3.010⁻² - 1Soluble electroactive films

Note: Conductivity values are highly dependent on the doping level and the specific counter-ion used during polymerization.

Workflow & Logical Relationships

G Monomer Monomer Design (N- / 3,4-Substitution) Solubility Enhanced Solubility & Processability Monomer->Solubility Bandgap Bandgap Tuning (Steric vs. Electronic) Monomer->Bandgap Polymerization Polymerization Strategy Solubility->Polymerization Bandgap->Polymerization Electro Electropolymerization (Bioelectronics) Polymerization->Electro Chemical Chemical Oxidation (Bulk Films/OPVs) Polymerization->Chemical Devices Device Integration Electro->Devices Chemical->Devices

Workflow from monomer substitution design to device integration in organic electronics.

Application Note 1: Electropolymerization of N-Substituted Pyrroles for Bioelectronics

In bioelectronics, the transition from rigid inorganic electrodes to soft, conductive polymer interfaces is essential for minimizing tissue damage and improving signal-to-noise ratios in neural recordings or in vitro pharmacological assays. Electropolymerization is the preferred methodology here because it allows for the conformal, spatially resolved deposition of OMIECs directly onto microelectrode arrays (MEAs)[2]. By utilizing an N-substituted pyrrole bearing a carboxylic acid moiety (e.g., N-(2-carboxyethyl)pyrrole), researchers can create a conductive matrix primed for the subsequent EDC/NHS covalent coupling of target enzymes or antibodies[1].

Protocol 1: In Situ Electropolymerization on Microelectrodes

Objective: Deposit a conformal, functionalized polypyrrole film onto a gold microelectrode array for biosensor development.

Materials:

  • Monomer: 50 mM N-(2-carboxyethyl)pyrrole.

  • Electrolyte: 0.1 M Lithium perchlorate ( LiClO4​ ) in an aqueous/acetonitrile mixture (1:1 v/v). Causality: The mixed solvent system ensures the solubility of the functionalized monomer while providing sufficient ionic conductivity for the electrochemical reaction.

  • Three-electrode cell: Gold working electrode (WE), Platinum wire counter electrode (CE), Ag/AgCl reference electrode (RE).

Step-by-Step Methodology:

  • Electrode Preparation: Clean the gold WE using piranha solution (Caution: highly reactive), rinse thoroughly with deionized water, and dry under a stream of N2​ .

  • Deaeration: Purge the monomer/electrolyte solution with N2​ for 15 minutes to remove dissolved oxygen, which can act as a radical scavenger and disrupt the polymerization mechanism.

  • Electropolymerization: Apply a galvanostatic (constant current) deposition at 1.0 mA/cm2 for 60 seconds. Causality: Galvanostatic control is chosen over cyclic voltammetry here because a constant current ensures a predictable, uniform film thickness governed strictly by Faraday's law of electrolysis.

  • Washing: Gently rinse the modified electrode with monomer-free electrolyte solution to remove unreacted oligomers.

Self-Validation Checkpoint: Perform Electrochemical Impedance Spectroscopy (EIS) from 1 Hz to 100 kHz in a standard PBS buffer. A successful, conformal OMIEC coating will exhibit a 1 to 2 order of magnitude decrease in impedance at 1 kHz compared to the bare gold microelectrode. If the impedance remains high, verify the monomer solubility and ensure the anodic limit was sufficient to initiate radical cation formation.

Application Note 2: Chemical Synthesis of ProDOP Derivatives for Optoelectronics

For applications requiring scalable bulk films, such as hole transport layers in OPVs or active layers in electrochromic displays, chemical oxidative polymerization is utilized. 3,4-propylenedioxypyrrole (ProDOP) and its N-alkylated derivatives are highly sought after because the electron-donating oxygen atoms at the β-positions significantly lower the oxidation potential, preventing the over-oxidation defects commonly seen in standard PPy synthesis[4].

Protocol 2: Chemical Oxidative Polymerization of N-Alkyl ProDOP

Objective: Synthesize a highly soluble, low-bandgap conjugated polymer for spin-coating onto ITO substrates.

Materials:

  • Monomer: 10 mmol N-propyl-ProDOP.

  • Oxidant: 25 mmol Anhydrous Iron(III) chloride ( FeCl3​ ).

  • Solvent: Anhydrous Chloroform ( CHCl3​ ).

Step-by-Step Methodology:

  • Monomer Solution: Dissolve the N-propyl-ProDOP monomer in 50 mL of anhydrous CHCl3​ in a round-bottom flask under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Oxidant Addition: Dissolve the FeCl3​ in 30 mL of CHCl3​ . Add this oxidant solution dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring. Causality: Maintaining a low temperature (0 °C) and slow addition rate suppresses parasitic side reactions (e.g., cross-linking at the α-positions) and yields a more linear, defect-free polymer chain with higher molecular weight.

  • Polymerization: Allow the reaction to proceed for 24 hours, gradually warming to room temperature.

  • Precipitation & Dedoping: Pour the dark reaction mixture into 500 mL of cold methanol to precipitate the polymer. To obtain the neutral, soluble polymer, stir the precipitate in a 0.1 M ammonium hydroxide ( NH4​OH ) solution for 12 hours.

  • Purification: Filter the dedoped polymer and perform Soxhlet extraction sequentially with methanol and hexane to remove oligomers and residual iron salts. Finally, extract the pure polymer with chloroform and evaporate the solvent.

Self-Validation Checkpoint: Dissolve a fraction of the purified polymer in chloroform and acquire a UV-Vis-NIR spectrum. A successful synthesis of the neutral (dedoped) polymer will show a distinct π−π∗ transition peak in the visible region (approx. 400-500 nm). Upon chemical doping (e.g., adding a trace amount of NOBF4​ ), this visible peak should bleach, accompanied by the emergence of broad polaron/bipolaron absorption bands in the near-infrared (NIR) region (>800 nm). If the spectrum does not shift upon doping, the polymer chains are likely too short (oligomeric) or structurally defective.

References

  • Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - ACS Omega -[Link]

  • Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics - Chemical Reviews -[Link]

  • N-Substituted Poly(3,4-propylenedioxypyrrole)s: High Gap and Low Redox Potential Switching Electroactive and Electrochromic Polymers - Macromolecules -[Link]

  • Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer - PMC -[Link]

Sources

Application Notes & Protocols for In Vitro Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery

The journey of a novel compound from initial discovery to a potential therapeutic agent is a rigorous process where safety and efficacy are paramount. A fundamental step in this process is the assessment of cytotoxicity—the degree to which a substance can cause damage to cells.[1][2] Early-stage in vitro cytotoxicity assays are indispensable tools that provide critical insights into a compound's potential toxicity, helping to identify and eliminate high-risk candidates long before they reach preclinical or clinical stages.[3][4][5] These assays are crucial for establishing safety profiles, determining dose-response relationships, and ultimately guiding the development of safer, more effective drugs.[4][5]

This guide provides an in-depth overview of three widely adopted cell-based cytotoxicity assays, each interrogating a different aspect of cellular health: metabolic activity, membrane integrity, and apoptosis. We will delve into the mechanistic basis of each assay, provide detailed, step-by-step protocols, and offer field-proven insights to ensure the generation of reliable and reproducible data.

Pillar 1: Assessing Metabolic Viability with Tetrazolium Reduction Assays (e.g., MTT)

Metabolic assays are among the most common methods for evaluating cell viability and cytotoxicity.[6] They are predicated on the principle that viable, metabolically active cells possess enzymatic machinery capable of reducing specific substrates, a function that is lost in dead or dying cells. The MTT assay is a classic colorimetric method that falls into this category.[6][7][8]

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the water-soluble, yellow tetrazolium salt into an insoluble purple formazan product.[8][9] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[6][9] Therefore, the amount of purple formazan generated is directly proportional to the number of metabolically active cells.[7][10] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[9][10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells 1. Seed Cells in 96-well plate incubate_adhesion 2. Incubate (24h) for cell adhesion seed_cells->incubate_adhesion prep_compound 3. Prepare Compound serial dilutions incubate_adhesion->prep_compound add_compound 4. Add Compound to cells prep_compound->add_compound incubate_treatment 5. Incubate (24-72h) exposure period add_compound->incubate_treatment add_mtt 6. Add MTT Reagent (0.5 mg/mL final conc.) incubate_treatment->add_mtt incubate_mtt 7. Incubate (1-4h) allow formazan formation add_mtt->incubate_mtt add_solubilizer 8. Add Solubilizer (e.g., DMSO, HCl/Isopropanol) incubate_mtt->add_solubilizer incubate_sol 9. Incubate (overnight) dissolve crystals add_solubilizer->incubate_sol read_plate 10. Read Absorbance (570 nm) incubate_sol->read_plate analyze_data 11. Analyze Data (Calculate % Viability, IC50) read_plate->analyze_data

Detailed Protocol: MTT Assay

Materials:

  • Cells of interest in logarithmic growth phase[11]

  • Complete cell culture medium

  • 96-well flat-bottom, tissue-culture treated plates

  • Test compound and appropriate solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS, store at -20°C, protected from light)[8]

  • Solubilization solution (e.g., DMSO, or 0.01M HCl in 10% SDS solution)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader with absorbance measurement capabilities at 570 nm[8][10]

Procedure:

  • Cell Seeding:

    • Harvest and count healthy, viable cells.[12]

    • Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well for many lines) in complete culture medium.[11]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate. Avoid the outer wells to mitigate "edge effects".[13]

    • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[11]

    • Include the following controls:

      • Untreated Control: Cells treated with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin, staurosporine).

      • Medium Blank: Wells with medium but no cells, to determine background absorbance.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[14]

  • MTT Incubation and Solubilization:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[9]

    • Incubate the plate for 1-4 hours at 37°C.[9][10] During this time, purple formazan crystals should become visible within the cells upon microscopic inspection.

    • Add 100 µL of the solubilization solution to each well.[9][10]

    • Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.

    • Allow the plate to stand overnight in the incubator to ensure all crystals are dissolved.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard).[9] A reference wavelength of >650 nm can be used to subtract background noise.[8][9]

    • Calculation:

      • Subtract the average absorbance of the medium blank from all other readings.

      • Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

      • Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Pillar 2: Measuring Membrane Integrity with Lactate Dehydrogenase (LDH) Assay

When cells undergo necrosis or late-stage apoptosis, the integrity of their plasma membrane is compromised, leading to the leakage of intracellular components into the surrounding culture medium.[2][15] The Lactate Dehydrogenase (LDH) assay quantifies this effect by measuring the activity of LDH, a stable cytosolic enzyme that is released upon cell lysis.[2][16]

Scientific Principle

The LDH assay is a two-step enzymatic reaction.[17][18] First, the released LDH in the culture supernatant catalyzes the oxidation of lactate to pyruvate, which concurrently reduces NAD⁺ to NADH.[17][18] In the second step, a catalyst (diaphorase) uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan product.[16][17] The amount of formazan produced is proportional to the amount of LDH released, which directly correlates with the number of lysed cells.[16]

Mechanism of LDH Release and Detection

LDH_Mechanism intact_cell intact_cell lysed_cell lysed_cell intact_cell->lysed_cell Cytotoxic Compound ldh ldh lysed_cell->ldh Release pyruvate pyruvate ldh->pyruvate Catalyzes formazan formazan pyruvate->formazan Diaphorase lactate lactate lactate->pyruvate tetrazolium tetrazolium tetrazolium->formazan

Detailed Protocol: LDH Assay

Materials:

  • Cells, plates, compounds, and incubator as described for the MTT assay.

  • Serum-free or low-serum culture medium (serum contains LDH which can increase background).[17]

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis Buffer (e.g., 10X Triton X-100 provided in kits) for maximum LDH release control.[17]

  • 96-well flat-bottom plate (for transferring supernatant).

  • Microplate reader with absorbance measurement at ~490 nm.[17]

Procedure:

  • Cell Seeding and Treatment:

    • Follow Step 1 and Step 2 from the MTT protocol.

    • Crucially, set up these additional controls:

      • Spontaneous Release Control: Untreated cells (measures baseline LDH release from normal cell turnover).[17]

      • Maximum Release Control: Untreated cells lysed with Lysis Buffer (represents 100% LDH release).[17][18]

      • Background Control: Medium only (no cells).[17]

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at ~250 x g for 5-10 minutes to pellet any detached cells. This step is recommended to avoid transferring cells.[17]

    • Carefully transfer 50-100 µL of supernatant from each well to a new, optically clear 96-well plate.[17] Do not disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the substrate and dye solutions).

    • Add 100 µL of the Reaction Mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm.[17]

    • Calculation:

      • Subtract the average absorbance of the Background Control from all other readings.

      • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Pillar 3: Detecting Programmed Cell Death with Apoptosis Assays

Cytotoxicity is not a single event; cells can die through different mechanisms, primarily necrosis (uncontrolled lysis) or apoptosis (programmed cell death).[2] Apoptosis is a highly regulated process involving a cascade of enzymes called caspases.[19] Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, provide specific evidence that a compound induces apoptosis.[3][19]

Scientific Principle

Luminescent caspase assays, such as Caspase-Glo® 3/7, utilize a specific proluminescent substrate containing the DEVD amino acid sequence, which is recognized and cleaved by active caspase-3 and caspase-7.[19] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then rapidly consumed by the luciferase enzyme in the presence of ATP to generate a stable "glow-type" luminescent signal. The intensity of the light produced is directly proportional to the amount of active caspase-3/7 in the sample.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cells, plates, compounds, and incubator. White-walled, opaque 96-well plates are required for luminescence assays to prevent crosstalk.

  • Caspase-Glo® 3/7 Assay Kit (lyophilized substrate and buffer).

  • Microplate luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Follow Step 1 and Step 2 from the MTT protocol, using a white-walled plate. The volume in each well should be 100 µL.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate, as per the manufacturer's protocol.

    • Equilibrate the reagent to room temperature before use.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium blank from all other readings.

    • Data is often presented as Fold Change in caspase activity relative to the vehicle control: Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)

Data Summary and Assay Selection

Choosing the right assay depends on the scientific question being asked. It is often recommended to use multiple methods to gain a comprehensive understanding of a compound's cytotoxic profile.

Assay Parameter MTT (Metabolic) Assay LDH (Membrane Integrity) Assay Caspase-Glo® (Apoptosis) Assay
Principle Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[8][9]Measurement of LDH released from cells with damaged plasma membranes.[15][16]Measurement of active caspase-3/7, key executioner enzymes in apoptosis.[19]
Endpoint Measured Cell viability/metabolic activity.[7]Cell lysis/necrosis.[16]Apoptosis induction.[19]
Advantages Inexpensive, well-established, high-throughput.[8]Measures a direct marker of cell death, supernatant can be used.High sensitivity, specific to apoptosis, simple "add-mix-read" protocol.[19]
Disadvantages Indirect measure of viability, can be affected by metabolic changes, compound interference.[20]May miss anti-proliferative (cytostatic) effects, LDH in serum can interfere.[17]More expensive, timing is critical to capture peak caspase activity.
Typical Plate Format Clear, 96-wellClear, 96-wellWhite, opaque, 96-well

Trustworthiness: Best Practices & Troubleshooting

To ensure the integrity and reproducibility of cytotoxicity data, adherence to best practices is non-negotiable.

  • Cell Health is Paramount: Always use cells that are healthy, in the logarithmic growth phase, and at a low passage number.[11][12][14] Over-confluent or continuously passaged cells can yield variable results.[12]

  • Optimize Seeding Density: The optimal cell number per well varies by cell type and should be determined empirically to ensure the signal falls within the linear range of the assay.[11][12]

  • Mind Your Controls: The importance of proper controls (untreated, vehicle, positive, blank) cannot be overstated.[1][20] They are essential for accurate data interpretation.

  • Compound Interference: Be aware that some compounds can interfere with the assay chemistry.[20] For example, colored compounds can interfere with absorbance readings, and reducing agents can directly reduce MTT, leading to false positives.[20] Always run a compound-only control (no cells) to check for interference.

  • Solvent Toxicity: Keep the final concentration of solvents like DMSO as low as possible (ideally ≤0.5%) and constant across all wells.[11]

  • Consistent Incubation Times: Standardize all incubation times for cell seeding, compound treatment, and reagent addition across all experiments to minimize variability.[11]

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Apoptosis and Necrosis Assay (Flow Cytometry) Source: Cyprotex - Evotec URL: [Link]

  • Title: Cell sensitivity assays: the MTT assay Source: PubMed URL: [Link]

  • Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Ten Tips for Optimizing Cell-Based Assays Source: Biocompare URL: [Link]

  • Title: Cytotoxicity Assays | Life Science Applications Source: Bio-Rad URL: [Link]

  • Title: Cell Death Assays for Drug Discovery Source: Reaction Biology URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL: [Link]

  • Title: Understanding Cytotoxicity Source: VIROLOGY RESEARCH SERVICES URL: [Link]

  • Title: Considerations for Successful Cell-Based Assays I: Choosing Your Cells Source: Promega Corporation URL: [Link]

  • Title: In Vitro Cytotoxicity Determination: Avoiding Pitfalls Source: IntechOpen URL: [Link]

  • Title: Cytotoxicity tests on medical devices Source: CleanControlling URL: [Link]

  • Title: Cytotoxicity Test Source: Nelson Labs URL: [Link]

  • Title: Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices Source: Medical Design and Outsourcing URL: [Link]

  • Title: Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays Source: IntechOpen URL: [Link]

  • Title: Cell-Based Assays Guide Source: Antibodies.com URL: [Link]

  • Title: Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An Source: YouTube URL: [Link]

Sources

Application Note: High-Throughput Antimicrobial Screening and Mechanistic Evaluation of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Nitrogen heterocycles, particularly pyrroles, represent a highly versatile pharmacophore in modern medicinal chemistry. As of 2026, the escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens has necessitated the rapid development of novel antimicrobial scaffolds. Pyrrole—a five-atom aromatic heterocycle—serves as the structural core for numerous natural and synthetic antibacterial agents[1].

The causality behind the antimicrobial efficacy of pyrrole derivatives lies in their unique electronic properties. The nitrogen atom and the electron-rich aromatic ring facilitate robust hydrogen bonding and π-π stacking interactions with critical bacterial targets, such as DNA gyrase and efflux pump transport proteins[2]. However, translating newly synthesized pyrrole libraries into viable lead compounds requires rigorous, artifact-free screening methodologies. Because many highly active tetra-substituted pyrrole derivatives are highly lipophilic[3], standard aqueous assays often yield false negatives due to compound precipitation, or false positives due to solvent toxicity.

This application note provides a comprehensive, self-validating framework for the antimicrobial screening of pyrrole derivatives, moving from primary Minimum Inhibitory Concentration (MIC) assays to mechanistic antibiofilm evaluations.

Logical Framework & Mechanism of Action

To rationally design a screening protocol, one must first understand how structural modifications dictate the mechanism of action. Halogenation (e.g., -Cl, -CF3) at the N-aryl or C-aryl positions of the pyrrole ring significantly increases the compound's partition coefficient (LogP). This increased lipophilicity is the primary causal factor allowing the molecule to partition into and disrupt the thick peptidoglycan layer of Gram-positive bacteria (like Staphylococcus aureus)[2]. Conversely, this same lipophilicity often restricts entry through the highly selective porin channels of the Gram-negative outer membrane, explaining the frequent Gram-positive selectivity of these libraries[3].

Pyrrole_MOA P Halogenated Pyrrole Derivative L Increased Lipophilicity (LogP) P->L M Gram-Positive Membrane Penetration L->M T1 DNA Gyrase Inhibition M->T1 T2 Efflux Pump Modulation M->T2 D Bacterial Cell Death (Bactericidal) T1->D T2->D

Fig 1: Logical relationship mapping the mechanism of action for halogenated pyrrole derivatives.

Standardized Experimental Workflow

The following workflow is designed to ensure that every data point generated is internally validated.

Pyrrole_Screening_Workflow N1 1. Pyrrole Library Synthesis & QC N2 2. Stock Preparation (100% DMSO) N1->N2 Purity >95% N3 3. Broth Microdilution (≤1% Final DMSO) N2->N3 Dilution in Mueller-Hinton Broth N4 4. MIC Determination (Resazurin Readout) N3->N4 18-24h Incubation N5 5. MBC Assay (Agar Plating) N4->N5 Clear Wells (No visible growth) N6 6. Biofilm Inhibition (Crystal Violet) N4->N6 Sub-MIC Concentrations N7 7. SAR & Hit Identification N5->N7 Bactericidal Confirmation N6->N7 Anti-virulence Data

Fig 2: Standardized workflow for the antimicrobial screening of newly synthesized pyrrole derivatives.

Detailed Methodologies & Protocols

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol strictly adheres to the [4] for aerobic bacteria, modified with a resazurin readout to account for the intrinsic color of conjugated pyrrole derivatives.

Causality & Self-Validation: Pyrrole compounds are often brightly colored (yellow/orange) and can precipitate slightly in aqueous media, which artificially inflates standard Optical Density (OD600) readings. By utilizing resazurin—a blue, non-fluorescent dye that metabolically active bacteria reduce to pink, fluorescent resorufin—we bypass optical interference. The assay is self-validating via strict control wells: Column 11 ensures the 1% DMSO vehicle is non-toxic, and Column 12 ensures the media is sterile.

Step-by-Step Procedure:

  • Inoculum Preparation: Select 3–5 isolated colonies of the target strain (e.g., S. aureus ATCC 29213) from an overnight agar plate. Suspend in sterile saline to match a 0.5 McFarland turbidity standard ( ≈1.5×108 CFU/mL).

  • Broth Dilution: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working concentration of ≈1×106 CFU/mL. Causality: CAMHB is used because it lacks sulfonamide antagonists and contains standardized Ca2+ and Mg2+ levels, ensuring reproducibility.

  • Compound Preparation: Dissolve pyrrole derivatives in 100% DMSO to a stock concentration of 12.8 mg/mL. Perform serial two-fold dilutions in DMSO.

  • Plate Assembly: Add 2 µL of the DMSO compound dilutions into 98 µL of CAMHB in a 96-well plate. Then, add 100 µL of the bacterial working suspension.

    • Final Assay Conditions: Highest compound concentration is 128 µg/mL. Final DMSO concentration is exactly 1% (v/v), which is below the threshold for bacterial membrane disruption. Final bacterial inoculum is 5×105 CFU/mL.

  • Incubation: Incubate the plates statically at 35±2°C for 16–20 hours.

  • Resazurin Readout: Add 10 µL of 0.015% (w/v) resazurin solution to all wells. Incubate for an additional 1–2 hours. The MIC is defined as the lowest concentration of the pyrrole derivative that prevents the color change from blue to pink.

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine if the pyrrole derivative is bacteriostatic (stalls growth) or bactericidal (kills the bacteria).

  • Sampling: Identify the MIC well and the three wells containing concentrations higher than the MIC from Protocol A.

  • Plating: Aspirate 10 µL from these wells and spot-plate onto Tryptic Soy Agar (TSA).

  • Incubation & Readout: Incubate at 35±2°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

    • Interpretation: An MBC/MIC ratio of ≤4 indicates bactericidal activity, typical of pyrroles that disrupt membrane integrity or inhibit DNA replication[2].

Protocol C: Biofilm Inhibition Assay (Anti-Virulence Screen)

Many N-arylpyrrole derivatives exhibit potent anti-virulence activity by inhibiting biofilm formation at sub-MIC concentrations[2].

Causality: Static incubation and glucose supplementation are critical here; glucose downregulates the agr quorum-sensing system in Staphylococci, promoting robust biofilm attachment to the polystyrene plate.

  • Inoculation: Dilute overnight cultures 1:100 into Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • Treatment: Add the bacterial suspension to a 96-well flat-bottom plate containing pyrrole derivatives at 0.5× and 0.25× their respective MICs.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media and wash the wells three times with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent planktonic cells.

  • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well for 15 minutes. Wash three times with distilled water and allow to air dry.

  • Quantification: Solubilize the crystal violet bound to the biofilm using 150 µL of 33% glacial acetic acid. Measure the absorbance at 590 nm.

Data Presentation & SAR Interpretation

The table below summarizes representative quantitative screening data for a mock library of newly synthesized N-arylpyrrole derivatives.

Table 1: Antimicrobial Susceptibility and SAR of N-arylpyrrole Derivatives

Compound IDN-Aryl SubstitutionC-Aryl SubstitutionMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MBC/MIC RatioInterpretation
Pyrrole-1 -H-Cl16>1282Bactericidal, Gram(+) specific
Pyrrole-2 -CH3-Br8>1284Bactericidal, Gram(+) specific
Pyrrole-3 -CF3-F2641Highly Bactericidal, Broadened spectrum
Pyrrole-4 -OH-H128>128N/AInactive (Poor lipophilicity)
Ciprofloxacin ControlControl0.50.251Broad-spectrum Bactericidal

Mechanistic Insights from Data: The data clearly demonstrates the Structure-Activity Relationship (SAR). The introduction of an electron-withdrawing, highly lipophilic trifluoromethyl (-CF3) group at the N-aryl position (Pyrrole-3) drastically improves potency against S. aureus (MIC = 2 µg/mL) compared to the unsubstituted analog[2]. Furthermore, the extreme lipophilicity of the -CF3 and -F substitutions allows Pyrrole-3 to partially overcome the Gram-negative outer membrane barrier, showing moderate activity against E. coli (MIC = 64 µg/mL), a trait rarely seen in basic pyrrole scaffolds[3].

References

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). URL:[Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. National Institutes of Health (NIH) / PMC. URL:[Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis. URL:[Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. URL:[Link]

Sources

High-Throughput Screening Assays for Pyrrole-Based Compound Libraries: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Landscape

Pyrrole and its fused derivatives (e.g., thienopyrroles, pyrrolopyrimidines) are recognized as privileged scaffolds in medicinal chemistry. Their unique electron-rich, aromatic nature allows them to engage in diverse hydrogen-bonding and π-π stacking interactions within complex protein pockets[1][2]. High-throughput screening (HTS) of pyrrole-based compound libraries is a foundational step in hit-to-lead drug discovery, particularly for identifying novel kinase inhibitors in oncology (e.g., VEGFR-2, ERK5) and essential enzyme inhibitors in infectious diseases (e.g., InhA in Mycobacterium tuberculosis)[1][3][4].

To successfully mine these libraries, assay design must transcend basic liquid handling. A robust HTS campaign requires a self-validating system where experimental conditions are intrinsically linked to the mechanistic nature of the target, and orthogonal counter-screens are deployed to rapidly triage false positives.

Mechanistic Foundations of Assay Selection

Biochemical Kinase Profiling

Pyrrole derivatives frequently act as ATP-competitive inhibitors[3]. Because the intracellular concentration of ATP is high (typically 1–5 mM), screening assays must be carefully calibrated to use ATP at its Michaelis constant ( Km​ ) to ensure that competitive inhibitors are not masked by artificially high substrate concentrations.

  • Assay Choice: Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP FP) and Homogeneous Time-Resolved Fluorescence (HTRF) are the gold standards for these targets[1][3]. These "mix-and-measure" formats eliminate wash steps and utilize time-gated or polarization-based readouts to bypass the autofluorescence commonly exhibited by highly conjugated pyrrole systems.

Phenotypic & Antimicrobial Screening

When screening pyrrole libraries for whole-cell antimicrobial activity, the assay must account for the compound's ability to penetrate complex cell walls (e.g., the mycolic acid layer of mycobacteria).

  • Assay Choice: The Microplate Alamar Blue Assay (MABA) provides a robust, metabolism-dependent readout. Viable cells reduce the non-fluorescent resazurin to highly fluorescent resorufin, offering a direct, quantitative measure of cell survival without requiring cell lysis[4].

Mitigating HTS Artifacts (The Self-Validating System)

Heterocyclic libraries are notorious for generating false positives through two primary mechanisms:

  • Colloidal Aggregation: Hydrophobic pyrrole derivatives can self-assemble into nanometer-scale aggregates that non-specifically adsorb and denature target proteins[5].

  • Thiol Reactivity: Certain substituted pyrroles may act as non-specific electrophiles, covalently modifying cysteine residues on the target enzyme[6].

  • Causality & Control: To build a self-validating system, primary biochemical screens must be cross-referenced against a detergent-supplemented counter-screen (e.g., 0.01% Triton X-100). True inhibitors maintain their potency, whereas aggregation-based artifacts lose activity due to micellar disruption[5].

Quantitative Data Summary

The following table synthesizes the in vitro bioactivity of various pyrrole and thienopyrrole derivatives across different HTS campaigns, providing a benchmark for expected hit potencies.

Compound Class / ScaffoldTarget / PathwayAssay TypeRepresentative IC50 / MICKey Mechanism of ActionReference
Thienopyrrole VEGFR-2 & AKTMTT Viability (HepG2)3.02 – 3.10 µMDual ATP-competitive kinase inhibition[1]
Pyrrole-fused pyrimidine M. tuberculosis (InhA)MABA (Whole Cell)0.78 mg/mLEnoyl-ACP reductase inhibition[4]
4-benzoylpyrrole-2-carboxamide ERK5IMAP FP Assay0.60 – 76.0 µMATP-competitive kinase inhibition[3]
Thieno[3,2-b]pyrrole WEEV (Alphavirus)Luciferase Reporter<1.0 – 10.0 µMViral replication inhibition[7]
1H-pyrrole-2-carboxylate M. tuberculosis H37RvBroth Microdilution0.70 µg/mLAntimicrobial / Cell wall disruption[2]

Experimental Workflows & Signaling Pathways

HTS_Workflow A Pyrrole Library (DMSO Stock) B Acoustic Dispensing (Nanoliter Transfer) A->B C Assay Incubation (Target + Substrate) B->C D Signal Readout (IMAP FP / HTRF) C->D E Hit Triage & Z'-Factor Validation D->E

Caption: High-throughput screening workflow for pyrrole-based compound libraries.

Pathway Inhibitor Pyrrole Derivative (Small Molecule Inhibitor) Receptor Target Kinase (e.g., VEGFR-2 / ERK5) Inhibitor->Receptor Blocks ATP Binding Pocket Effector Downstream Signaling (e.g., AKT / MEK Cascade) Receptor->Effector Phosphorylation Outcome Cell Proliferation & Tumor Survival Effector->Outcome Gene Transcription

Caption: Mechanism of action for pyrrole-based kinase inhibitors blocking cell proliferation.

Step-by-Step Experimental Protocols

Protocol A: Biochemical Kinase Screening via IMAP FP

This protocol is optimized for identifying ATP-competitive kinase inhibitors (e.g., ERK5) while minimizing false positives from autofluorescent pyrroles[3].

  • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT). Dilute the recombinant kinase and the fluorescently tagged peptide substrate to their pre-determined optimal concentrations.

  • Acoustic Dispensing: Using an acoustic liquid handler (e.g., Echo 555), dispense 250 nL of the pyrrole library (from 10 mM DMSO stocks) into 384-well black, low-volume microplates. Causality: Acoustic dispensing transfers compounds using sound energy, eliminating pipette tips, preventing cross-contamination, and allowing precise nanoliter transfers that keep final DMSO concentrations below 1% to prevent enzyme denaturation[8].

  • Pre-Incubation: Add 10 µL of the kinase/substrate mixture to each well. Incubate for 15 minutes at room temperature. Causality: This allows the pyrrole compounds to reach binding equilibrium with the unphosphorylated enzyme before the reaction is forced forward.

  • Reaction Initiation: Add ATP at its established Km​ concentration to initiate the reaction. Incubate the plates for 60 minutes at room temperature.

  • Detection: Add the IMAP binding reagent (nanoparticles containing M3+ ions that specifically bind phosphorylated substrates). Incubate for 30 minutes in the dark[3].

  • Readout & Validation: Measure Fluorescence Polarization (FP) using a microplate reader. Calculate the Z'-factor for each plate using the positive (fully inhibited) and negative (vehicle only) controls. Self-Validation: Only plates yielding a Z'-factor > 0.5 are accepted for hit identification, ensuring statistical reliability[3].

Protocol B: Phenotypic Antimicrobial Screening via MABA

Designed for evaluating the whole-cell efficacy of pyrrole derivatives against slow-growing pathogens like M. tuberculosis[4].

  • Culture Preparation: Grow the target bacterial strain to the logarithmic phase (OD600 ≈ 0.6). Adjust the suspension to a standard density of 105 CFU/mL in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Plating: Dispense pyrrole derivatives into 96-well clear-bottom plates to achieve a final concentration gradient (typically 0.1 to 100 µg/mL).

  • Inoculation: Add 100 µL of the bacterial suspension to the compound-containing wells.

    • Self-Validation Controls: Every plate must include a Growth Control (bacteria + DMSO vehicle), a Sterility Control (broth only), and a Positive Control (e.g., Isoniazid or Rifampicin).

  • Incubation: Seal the plates with gas-permeable membranes and incubate at 37°C for 7 days.

  • Alamar Blue Addition: Add 30 µL of Alamar Blue (resazurin) reagent to all wells. Incubate for an additional 24 hours[4].

  • Readout: Measure fluorescence (Excitation 530 nm / Emission 590 nm). The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents the colorimetric shift from blue to pink, indicating >90% inhibition of bacterial metabolism.

Protocol C: Hit Triage & Aggregation Counter-Screen

A mandatory secondary screen to eliminate colloidal aggregators, a common artifact in heterocyclic library screening[5].

  • Detergent Preparation: Prepare the standard Kinase Reaction Buffer (from Protocol A) and supplement it with a non-ionic detergent (0.01% Triton X-100 or 0.05% CHAPS).

  • Dose-Response Setup: Select the primary hits (e.g., compounds showing >50% inhibition at 10 µM). Prepare a 10-point, 3-fold serial dilution of these hits.

  • Parallel Execution: Run the biochemical assay simultaneously under two conditions: Detergent(+) and Detergent(-).

  • Data Interpretation: Calculate the IC50​ for both conditions. Causality: If a pyrrole derivative is a true, stoichiometric active-site inhibitor, its IC50​ will remain constant across both conditions. If the compound is a colloidal aggregator, the detergent will disrupt the micelles, resulting in a >2-fold loss of potency (right-shift in the dose-response curve). These compounds are flagged as false positives and removed from the lead optimization pipeline[5].

References

  • [2] MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]

  • [5] Journal of Medicinal Chemistry (ACS). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Available at:[Link]

  • [8] National Institutes of Health (PMC). Development of high throughput screening methods for inhibitors of ClpC1P1P2 from Mycobacteria tuberculosis. Available at:[Link]

  • [3] ACS Combinatorial Science. High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors. Available at:[Link]

  • [4] National Institutes of Health (PMC). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. Available at:[Link]

  • [6] National Institutes of Health (PMC). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Available at:[Link]

Sources

Troubleshooting & Optimization

Section 1: Mechanistic Insights & Pathway Divergence

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Paal-Knorr Pyrrole Synthesis Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when constructing heavily substituted pyrrole cores.

The Paal-Knorr synthesis is a foundational transformation, but it is highly sensitive to steric hindrance, pH fluctuations, and thermal degradation. This guide is designed to move beyond basic recipes; it explains the mechanistic causality behind common failures and provides self-validating protocols to ensure reproducible, high-yield outcomes.

To troubleshoot effectively, we must first understand the structural causality of the reaction. According to the foundational mechanistic studies by Amarnath, the reaction does not proceed via an enamine or immonium ion prior to cyclization. Instead, it relies on the formation of a hemiaminal intermediate .

The success of N-cyclization (pyrrole) versus O-cyclization (furan byproduct) is strictly governed by the reaction pH and the nucleophilicity of the amine.

Mechanistic_Pathway Start 1,4-Dicarbonyl Starting Material Cond1 pH < 3 (Strong Acid) Start->Cond1 Cond2 pH 4-7 (+ Primary Amine) Start->Cond2 Furan Furan Byproduct (O-Cyclization) Cond1->Furan -H2O Hemiaminal Hemiaminal Intermediate (N-Attack) Cond2->Hemiaminal Amine Addition Pyrrole Target Pyrrole (Dehydration) Hemiaminal->Pyrrole -2H2O

Amarnath mechanistic divergence showing pH-dependent furan vs. pyrrole formation.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I isolating a significant amount of furan byproduct instead of my target pyrrole? Causality: Furan formation is the primary competitive pathway. It is driven by O-cyclization, which dominates when the primary amine is rendered non-nucleophilic. This typically occurs if the reaction pH drops below 3, or if you are using an amine hydrochloride salt without a neutralizing base 1[1]. Under strong acidic conditions, the amine is fully protonated, allowing the acid-catalyzed dehydration of the 1,4-dicarbonyl to proceed unchecked . Solution: Maintain a weakly acidic to neutral environment (pH 4–7). If using an amine salt, add exactly one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine in situ.

Q2: My crude product is a dark, tarry material. What causes this and how can I prevent it? Causality: A dark, tarry crude is the hallmark of oxidative polymerization or electrophilic aromatic substitution of the highly electron-rich pyrrole core. This degradation is triggered by excessively high temperatures or prolonged exposure to strong Brønsted acids 2[2]. Solution: Transition away from conventional reflux. Switch to microwave-assisted heating, which provides rapid, uniform energy transfer and drastically reduces the residence time of the product at high temperatures (from hours to minutes)3[3].

Q3: I am using a sterically hindered multicyclic aromatic amine, and my conversion is stalled at 30%. How can I push this to completion? Causality: Bulky primary amines suffer from severe steric clash during the initial nucleophilic attack on the carbonyl. Traditional Brønsted acids fail here because they protonate the amine, further reducing its already compromised reactivity. Solution: Employ a catalytic amount of molecular iodine (5–10 mol%). Iodine acts as a mild, halophilic Lewis acid that activates the carbonyl groups without strongly protonating the bulky amine, facilitating the reaction even at room temperature 4[4].

Troubleshooting_Workflow A Identify Yield Issue B Analyze Crude by TLC/NMR A->B C Tarry/Dark Crude (Polymerization) B->C Harsh Conditions D Incomplete Conversion (Steric Hindrance) B->D Bulky Amine E Lower Temp & Use Mild Lewis Acid C->E Mitigate Degradation F Add 5-10 mol% I2 or Microwave (120°C) D->F Increase Activation G Optimized Pyrrole Yield E->G F->G

Decision matrix for troubleshooting low yields and side reactions in Paal-Knorr synthesis.

Section 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Catalyst-Free Synthesis (Green Chemistry)

This protocol leverages microwave irradiation to bypass the need for acidic catalysts, minimizing byproduct formation and adhering to green chemistry principles 5[5].

  • Reaction Setup: In a 10 mL microwave-safe vial, combine the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.2 equiv). Add 2 mL of ethanol or water. If both reactants are liquid, the reaction can be run neat (solvent-free).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120°C for 5 minutes.

    • Self-Validation Check: Monitor the real-time pressure curve on the synthesizer interface. A stable pressure plateau indicates smooth cyclization; a sudden, sharp spike indicates solvent degradation or a runaway exotherm, requiring immediate abort and temperature reduction.

  • Reaction Monitoring: Cool the vial to room temperature. Spot the crude mixture on a silica TLC plate alongside the starting dicarbonyl.

    • Self-Validation Check: The complete disappearance of the dicarbonyl spot under UV light validates full conversion.

  • Workup & Isolation: Partition the mixture between ethyl acetate and water. The highly non-polar pyrrole will partition exclusively into the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Iodine-Catalyzed Synthesis for Sterically Hindered Amines

Designed specifically for unreactive, multicyclic aromatic amines that fail under conventional heating 4[4].

  • Reagent Mixing: In a clean, dry round-bottom flask, combine the 1,4-dicarbonyl (1.0 equiv) and the sterically hindered amine (1.0 equiv).

  • Catalyst Addition: Add 5–10 mol% of molecular iodine (I₂). No solvent is required if the dicarbonyl is a liquid.

  • Ambient Incubation: Stir the mixture at room temperature for 1–3 hours.

    • Self-Validation Check: The mixture will initially appear dark purple/brown due to the iodine. As the reaction progresses and water is liberated, the physical state of the mixture will visibly change (often becoming more viscous or precipitating the product).

  • Quenching: Add 5 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Self-Validation Check: The quench is validated when the characteristic dark iodine color completely dissipates, leaving a pale or colorless organic phase.

  • Extraction: Extract with dichloromethane, wash with brine, dry over Na₂SO₄, and concentrate to yield the substituted pyrrole.

Section 4: Quantitative Data Summaries

The following table summarizes the expected kinetic improvements and yield optimizations when shifting from conventional methods to advanced activation techniques.

Table 1: Optimization Parameters and Expected Yields for Paal-Knorr Synthesis

MethodologyCatalystSolventTemp (°C)TimeTypical Yield (%)Key Advantage
Conventional Thermal Acetic AcidEthanol80 (Reflux)2–12 h60–75Simple setup, accessible
Microwave-Assisted None / Acetic AcidEthanol / Neat120–1505–10 min85–95Rapid kinetics, high purity
Lewis Acid (Iodine) 5–10 mol% I₂Solvent-free25 (RT)1–3 h80–90Overcomes severe sterics
Microdroplet Chemistry SpontaneousIPA/HFIP25 (RT)< 1 min83–99Ultra-fast, highly scalable

Note: Microdroplet chemistry has recently demonstrated scale-up rates of up to 5.50 g/h without the need for external catalysts, representing the cutting edge of green pyrrole synthesis6[6].

References

  • Organic Chemistry Portal - Paal-Knorr Pyrrole Synthesis[Link]

  • PMC - NIH - Microwave assisted synthesis of five membered nitrogen heterocycles[Link]

  • The Journal of Organic Chemistry (ACS) - Simple Synthesis of Substituted Pyrroles[Link]

  • ACS Publications - Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry[Link]

Sources

Technical Support Center: Overcoming Challenges in N-Substituted Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Substituted Pyrrole Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the mechanistic bottlenecks and practical pitfalls researchers face when synthesizing these crucial heterocyclic scaffolds. Whether you are utilizing classical condensation methods (Paal-Knorr, Clauson-Kaas) or modern transition-metal-catalyzed C-N cross-couplings (Ullmann, Buchwald-Hartwig), success relies on understanding the causality behind reagent interactions, catalyst stability, and intermediate reactivity.

Section 1: Condensation Strategies (Paal-Knorr & Clauson-Kaas)

Q1: Why am I getting furan byproducts or severe degradation during my Paal-Knorr synthesis with sterically hindered amines?

Causality: The Paal-Knorr reaction proceeds via the nucleophilic attack of a primary amine on a 1,4-dicarbonyl compound to form a hemiaminal intermediate[1]. The rate-determining step is the subsequent ring closure[2]. When using sterically hindered or weakly nucleophilic amines under highly acidic conditions (pH < 3), the amine attack is retarded. Instead, the protonated carbonyl undergoes rapid enolization, and the oxygen attacks the other carbonyl, leading to O-cyclization (furan formation)[3]. Furthermore, strong acids can polymerize the pyrrole product, leading to dark, intractable mixtures[1].

Solution: Buffer the system or switch to Lewis acid catalysis. Using weak acids (like acetic acid) or neutral conditions with a Lewis acid accelerates the hemiaminal formation without triggering the O-cyclization pathway[3].

PK_Mechanism Dicarbonyl 1,4-Dicarbonyl + Primary Amine Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Cond_Acid Strong Acid (pH < 3) Hemiaminal->Cond_Acid Cond_Mild Weak/Lewis Acid Hemiaminal->Cond_Mild Furan Furan Byproduct (O-cyclization) Cond_Acid->Furan Fast O-attack Pyrrole N-Substituted Pyrrole (N-cyclization) Cond_Mild->Pyrrole Rate-determining N-attack

Mechanistic divergence in Paal-Knorr synthesis based on pH and acid selection.

Q2: The Clauson-Kaas reaction with electron-deficient anilines gives low yields and tarry mixtures. How can I optimize this?

Causality: The traditional Clauson-Kaas protocol uses 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) in refluxing acetic acid[4]. Electron-deficient anilines (e.g., nitroanilines) have reduced nucleophilicity, requiring extended reaction times. Prolonged heating in acetic acid causes the highly reactive pyrrole intermediates to undergo oxidative degradation or polymerization, resulting in "tarry" mixtures[5].

Solution: Transition to greener, milder catalytic systems. For instance, using solvent-free conditions with catalytic nano-sulfated TiO2 or aqueous conditions with Cu/Fe catalysts drastically reduces reaction time and suppresses polymerization[4].

Table 1: Optimization of Clauson-Kaas Conditions for Problematic Amines

Amine TypeConventional ConditionsOptimized Greener ConditionsYieldCausality / Advantage
Electron-deficient AcOH, Reflux, 12hZn(OTf)₂ (5 mol%), Solvent-free, 70°C, 8h~85%Avoids acidic degradation; Lewis acid activates DMTHF selectively[4].
Sterically hindered AcOH, Reflux, 24hNano-sulfated TiO₂, Solvent-free, 80°C, 2h~90%High surface area of heterogeneous catalyst overcomes steric bulk[4].
Acid-sensitive AcOH, Reflux, 12hCu-catalyzed, Water, Reflux, 4h~92%Neutral aqueous conditions prevent protecting group cleavage[5].

Section 2: Transition-Metal Catalyzed N-Arylation

Q3: My copper-catalyzed Ullmann N-arylation of pyrrole with aryl chlorides is stalling at <20% conversion. What is the mechanistic failure?

Causality: The rate-limiting step in Ullmann-type C-N coupling is the oxidative addition of the aryl halide to the Cu(I) species[6]. Aryl chlorides possess a high bond dissociation energy (C-Cl ~96 kcal/mol) compared to aryl iodides (~65 kcal/mol). Without a strongly donating, bidentate ligand to stabilize the Cu(I)/Cu(III) intermediates and lower the activation barrier, the catalyst either fails to insert or aggregates into inactive Cu(0) nanoparticles[7].

Solution: For aryl chlorides, a standard ligand-free Ullmann system is insufficient. You must either:

  • Use a highly specialized ligand (e.g., N,N'-dimethylethylenediamine or 1,10-phenanthroline derivatives) with elevated temperatures (130-150°C)[8].

  • Switch to a Buchwald-Hartwig palladium-catalyzed system using bulky, electron-rich phosphine ligands (e.g., tBuXPhos or BrettPhos), which excel at oxidative addition into C-Cl bonds[9].

Ullmann_Cycle Cu_Cat Active Cu(I)-Ligand Complex Ox_Add Oxidative Addition (Rate-Limiting for Ar-Cl) Cu_Cat->Ox_Add + Ar-Cl Cu_III Cu(III) Intermediate [Ar-Cu(L)-Cl] Ox_Add->Cu_III Lig_Ex Ligand Exchange (+ Pyrrole, - Base-HCl) Cu_III->Lig_Ex Cu_III_Pyr Cu(III) Intermediate [Ar-Cu(L)-Pyrrole] Lig_Ex->Cu_III_Pyr Red_Elim Reductive Elimination Cu_III_Pyr->Red_Elim Red_Elim->Cu_Cat Regeneration Product N-Aryl Pyrrole Red_Elim->Product

Catalytic cycle of Cu-catalyzed Ullmann N-arylation highlighting the rate-limiting step.

Section 3: Self-Validating Experimental Protocols

Protocol A: Mild, Solvent-Free Clauson-Kaas Synthesis of N-Aryl Pyrroles

This protocol is optimized for electron-deficient or sensitive anilines to prevent tar formation[4].

  • Reagent Charging: Combine the aniline derivative (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv) in a dry round-bottom flask.

  • Catalyst Addition: Add Zn(OTf)₂ (5 mol%) as the Lewis acid catalyst.

    • Self-Validation Check: The mixture should remain a stirrable slurry or liquid. A rapid, aggressive color change to black immediately upon addition indicates excessive Lewis acid or moisture; ensure the catalyst is strictly anhydrous.

  • Reaction: Heat the mixture to 70°C under continuous stirring for 2–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Self-Validation Check: The disappearance of the highly UV-active aniline starting material spot confirms full conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO₃ to neutralize any acidic byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Buchwald-Hartwig N-Arylation of Pyrrole with Aryl Chlorides

This protocol utilizes Palladium to overcome the high activation barrier of aryl chlorides[9].

  • Inert Atmosphere Setup: In a glovebox or under strict Schlenk conditions, charge an oven-dried flask with Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is a strong base required to deprotonate the weakly acidic pyrrole (pKa ~16.5), facilitating the crucial ligand exchange step on the Pd center.

  • Solvent & Substrate Addition: Add anhydrous toluene, followed by pyrrole (1.2 equiv) and the aryl chloride (1.0 equiv).

  • Heating: Seal the flask, remove it from the glovebox, and heat at 110°C for 12 hours.

    • Self-Validation Check: The reaction mixture should transition from dark purple (characteristic of Pd₂(dba)₃) to a reddish-brown homogeneous solution. Precipitation of NaCl salts will become visibly suspended in the mixture or coat the flask walls.

  • Isolation: Cool the reaction, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate, and purify via silica gel chromatography.

References

  • BenchChem Technical Support Team. "Troubleshooting guide for Paal-Knorr pyrrole synthesis." Benchchem.

  • Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." Organic Chemistry Portal.

  • Singh, E., & Kumar, S. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 2023, 19, 928–955.

  • Sengupta, S., et al. "Copper-catalyzed N-arylation of pyrroles: An overview." ResearchGate.

  • Zacconi, F., et al. "Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions." PMC, 2024.

  • Koutentis, P. A., et al. "Recent Progress Concerning the N-Arylation of Indoles." PMC, 2022.

  • MDPI. "Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines." MDPI, 2023.

Sources

Minimizing furan byproduct formation in Paal-Knorr reactions.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and materials science increasingly rely on highly functionalized pyrrole scaffolds, mastering the Paal-Knorr synthesis is critical. The most frequent troubleshooting ticket we receive involves the unwanted formation of furan byproducts.

As a Senior Application Scientist, I have designed this guide to dissect the mechanistic causality behind this divergence. By understanding the kinetic competition between pathways, you can apply our field-proven, self-validating protocols to ensure pyrrole exclusivity in your syntheses.

Mechanistic Logic: The Furan vs. Pyrrole Divergence

The Paal-Knorr synthesis is a kinetic competition. Both furans and pyrroles originate from the exact same 1,4-dicarbonyl precursor. The divergence depends entirely on whether the primary amine can act as a nucleophile before the acid catalyst triggers enolization.

As elucidated by Amarnath's landmark mechanistic studies, pyrrole formation does not proceed through a simple enol; it requires the primary amine to attack the carbonyl to form a hemiaminal intermediate (1[1]). Conversely, the furan byproduct is formed when the diketone undergoes acid-catalyzed enolization followed by rapid intramolecular cyclization (2[2]).

If the reaction environment suppresses the amine's nucleophilicity (e.g., via over-acidification), the furan pathway operates unopposed (3[3]).

MechanisticDivergence Diketone 1,4-Dicarbonyl Compound Amine Primary Amine (pH 4.5 - 5.5) Diketone->Amine Nucleophilic Attack Acid Strong Acid (pH < 3.0) Diketone->Acid Acid-Catalyzed Enolization Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Pyrrole Pyrrole (Target) High Yield Hemiaminal->Pyrrole Cyclization & Dehydration Enol Enol Intermediate Acid->Enol Furan Furan (Byproduct) Dominates if Amine Protonated Enol->Furan Intramolecular Cyclization

Fig 1: Mechanistic divergence in Paal-Knorr synthesis: Pyrrole vs. Furan pathways.

Troubleshooting FAQs

Q1: Why is my Paal-Knorr pyrrole synthesis yielding primarily furan?

A1: Furan byproduct formation is the classic symptom of over-acidification. If the reaction pH drops below 3.0 (often due to the use of strong mineral acids or unbuffered amine hydrochloride salts), the primary amine is fully protonated into an ammonium salt. This strips the amine of its lone pair, rendering it non-nucleophilic. Without the amine to attack the carbonyl, the acid catalyst drives the enolization of the diketone, leading directly to furan (4[4]).

Q2: How do I optimize the reaction conditions to favor pyrrole?

A2: You must balance carbonyl activation with amine nucleophilicity. The optimal window is mildly acidic. Refer to the quantitative distribution in the table below:

Table 1: Kinetic Competition – pH Influence on Product Distribution

Reaction pHAmine StateCarbonyl ActivationDominant PathwayTypical Pyrrole YieldTypical Furan Yield
< 3.0 Fully Protonated (Ammonium)Very HighEnolization (Furan)< 10%> 80%
4.5 – 5.5 Equilibrium (Free Base available)ModerateHemiaminal (Pyrrole)85% – 95%< 5%
> 8.0 Free BasePoorUnreacted / Oligomers< 20%< 5%
Q3: My primary amine is a weak nucleophile (e.g., an electron-deficient aniline). How do I prevent furan from outcompeting pyrrole?

A3: Weak nucleophiles react slowly, giving the background acid-catalyzed furan synthesis time to dominate. To troubleshoot this:

  • Solvent Choice: Switch to a protic solvent (like ethanol or water). Isotopic labeling studies have shown that water facilitates crucial proton transfers during hemiaminal formation, lowering the activation barrier for cyclization (5[5]).

  • Catalyst Shift: Replace Brønsted acids with mild Lewis acids (e.g., Sc(OTf)3​ or ZnBr2​ ). Lewis acids coordinate specifically to the carbonyl oxygen, increasing its electrophilicity without lowering the bulk pH and protonating your amine.

  • Microwave Irradiation: Microwave-assisted protocols selectively accelerate the amine condensation over the thermodynamic enolization, drastically improving pyrrole yields for hindered substrates (2[2]).

Standardized Self-Validating Protocol

To guarantee reproducibility and minimize furan, utilize the following self-validating methodology. This protocol builds in diagnostic checkpoints to prevent byproduct formation before it cascades.

Phase 1: Reagent Preparation & pH Calibration

  • In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a protic solvent system (e.g., ethanol containing 10 mol% glacial acetic acid).

  • Add the primary amine (1.5 eq) dropwise at room temperature.

  • Validation Check 1 (pH): Extract a 10 µL aliquot and test with narrow-range pH paper. The target is pH 4.5–5.5. Causality: If pH < 3, the amine is trapped as an unreactive salt. If too acidic, buffer immediately with sodium acetate before proceeding.

Phase 2: Kinetic Hemiaminal Formation 4. Stir the reaction mixture at 25°C for 30–60 minutes prior to applying any heat. Causality: The initial nucleophilic attack to form the hemiaminal is kinetically favored but reversible. Allowing this intermediate to accumulate at room temperature prevents the thermodynamic, heat-driven enolization that leads to furan.

Phase 3: Cyclization and Dehydration 5. Gradually elevate the temperature to 80°C to drive the double dehydration step. 6. Validation Check 2 (Reaction Monitoring): After 1 hour, perform GC-MS or TLC analysis. Causality: Furan byproducts are significantly less polar than the corresponding pyrroles and will elute faster. Early detection of >5% furan indicates insufficient amine nucleophilicity. If detected, immediately reduce heat and spike with an additional 0.5 eq of amine to outcompete the enolization pathway.

Phase 4: Quench and Isolation 7. Cool the reaction to 0°C. 8. Slowly quench with saturated aqueous NaHCO3​ until CO2​ evolution ceases. Causality: Neutralizing the acid catalyst prevents product degradation and halts any residual furan formation during the concentration phase. 9. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

WorkflowValidation Start Mix 1,4-Diketone + Amine (1:1.5 eq ratio) pHCheck Validation Check 1: Measure pH Start->pHCheck CondAcid pH < 3 Amine Inactive pHCheck->CondAcid Too Acidic CondOpt pH 4.5 - 5.5 Amine Active pHCheck->CondOpt Optimal Buffer Add NaOAc Buffer CondAcid->Buffer Buffer->pHCheck Stir Stir at 25°C (30 min) Kinetic Hemiaminal Formation CondOpt->Stir Heat Heat to 80°C Stir->Heat TLCCheck Validation Check 2: TLC / GC-MS Monitoring Heat->TLCCheck FuranDetected >5% Furan Detected TLCCheck->FuranDetected Side Reaction PyrroleDone Complete Conversion to Pyrrole TLCCheck->PyrroleDone Success AddAmine Reduce Heat & Add 0.5 eq Amine FuranDetected->AddAmine AddAmine->TLCCheck Quench Quench with NaHCO3 & Extract PyrroleDone->Quench

Fig 2: Self-validating experimental workflow for minimizing furan byproduct formation.

References

  • Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction - BenchChem. 3

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. 1

  • Paal–Knorr synthesis - Grokipedia. 5

  • Paal–Knorr synthesis - Wikipedia. 4

  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. 2

Sources

Optimizing Reaction Conditions for Microwave-Assisted Pyrrole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Microwave-Assisted Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important heterocyclic scaffold. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the technical expertise and practical insights needed to overcome experimental hurdles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My microwave-assisted Paal-Knorr pyrrole synthesis is resulting in low yields. What are the likely causes and how can I improve them?

Low yields in a Paal-Knorr synthesis, even under microwave conditions, can often be traced back to several key factors. These include suboptimal reaction conditions, the reactivity of your starting materials, and the choice of catalyst.[1][2]

Troubleshooting Steps & Optimization Strategies:

  • Evaluate Reaction Parameters: While microwave irradiation dramatically accelerates reactions, the fundamentals of chemical kinetics still apply.[3][4]

    • Temperature: Insufficient temperature can lead to incomplete conversion.[1][5][6] Conversely, excessively high temperatures may cause degradation of starting materials or the pyrrole product.[1][5][6] We recommend a systematic temperature screen (e.g., 80°C, 100°C, 120°C, 150°C) to identify the optimal point.

    • Time: One of the primary advantages of microwave synthesis is the significant reduction in reaction time, often from hours to minutes.[3][7] However, the optimal time is substrate-dependent. Monitor your reaction's progress using Thin Layer Chromatography (TLC) at short intervals (e.g., 2, 5, 10, and 15 minutes) to pinpoint when product formation is maximized and byproduct formation begins.[2]

  • Assess Starting Material Reactivity:

    • Amine Nucleophilicity: Amines bearing strong electron-withdrawing groups are less nucleophilic and may exhibit sluggish reactivity.[1][5][6] For these substrates, more forcing conditions (higher temperatures, slightly longer irradiation times) may be necessary.

    • Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can impede the necessary bond formations.[1][5][6] If sterics are a significant barrier, exploring alternative, less-hindered starting materials may be the most effective solution.

    • Purity of 1,4-Dicarbonyl Compound: Impurities in your dicarbonyl starting material can lead to the formation of unwanted side products, thereby reducing the yield of your desired pyrrole.[2] Ensure the purity of your starting materials, employing purification techniques like distillation or recrystallization if necessary.[2]

  • Catalyst Selection:

    • While some microwave-assisted Paal-Knorr reactions can proceed without a catalyst, an acid catalyst is often beneficial.[1] Acetic acid is a commonly employed weak acid that can effectively catalyze the reaction without promoting significant side product formation.[1]

Q2: I'm observing a significant furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?

The formation of a furan byproduct is a common competitive pathway in the Paal-Knorr synthesis, arising from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before it can react with the amine.[5][6]

Strategies to Suppress Furan Formation:

  • Control Acidity: This is the most critical factor. Furan formation is favored under highly acidic conditions (pH < 3).[2][5][6]

    • Use a weak acid catalyst like acetic acid.[1]

    • Consider running the reaction under neutral conditions, especially if your substrates are sufficiently reactive.

  • Increase Amine Concentration: Using a molar excess of the amine (e.g., 1.5 to 3 equivalents) can shift the reaction equilibrium towards the desired pyrrole formation, effectively outcompeting the intramolecular cyclization of the dicarbonyl.[5][6]

Q3: My crude product is a dark, intractable tar. What's causing this and how can I prevent it?

The formation of a dark, tarry substance is often indicative of polymerization of the starting materials or the pyrrole product, which can be exacerbated by overly harsh reaction conditions.[5][6]

Preventative Measures:

  • Lower the Reaction Temperature: High temperatures can promote polymerization.[1] Try reducing the microwave set temperature and compensating with a slightly longer reaction time if necessary.

  • Use a Milder Catalyst: Strongly acidic conditions can catalyze polymerization.[1] Switching to a weaker acid or even running the reaction catalyst-free can mitigate this issue.[5]

Q4: How do I choose the right solvent for my microwave-assisted pyrrole synthesis?

Solvent selection is paramount in microwave chemistry as the solvent's ability to absorb microwave energy directly influences the heating efficiency and, consequently, the reaction outcome.[8][9][10]

Key Considerations for Solvent Choice:

  • Dielectric Properties: The efficiency of microwave heating is related to a solvent's dielectric properties.[8][11] Polar solvents with a high dielectric loss tangent are excellent microwave absorbers and will heat rapidly.[8][12]

    • High Absorbers: Ethanol, methanol, and acetic acid are excellent choices for many pyrrole syntheses due to their polarity and high boiling points under pressure.[11][13] Water is also a good microwave absorber.[8][14]

    • Medium Absorbers: Solvents like dimethylformamide (DMF) and acetonitrile heat efficiently and offer different solubility profiles.[8][11]

    • Low/Non-Absorbers: Non-polar solvents such as toluene, dioxane, and THF do not couple well with microwaves.[10][11] They can be used if a reactant or catalyst is a strong microwave absorber, or in combination with a polar co-solvent.[11]

  • Solvent-Free Conditions: For a greener approach, consider running the reaction neat (solvent-free).[9][15] This is often successful in microwave chemistry as the reactants themselves can absorb the microwave energy.[9]

  • Ionic Liquids and Deep Eutectic Solvents (DES): These are excellent microwave absorbers due to their ionic nature and can be green alternatives to traditional organic solvents.[11][15][16] They often lead to significant rate enhancements.[16]

Solvent Selection Guide for Microwave Synthesis

Microwave AbsorptionSolvent ExamplesSuitability for Pyrrole Synthesis
High Ethanol, Methanol, Acetic Acid, Water, Ionic Liquids, DMFExcellent choices, promote rapid and efficient heating.[8][11][13]
Medium Acetonitrile, Butanols, KetonesGood options, may require slightly longer heating times to reach target temperatures.[8]
Low/Non-Absorbing Toluene, Dioxane, THF, HexaneGenerally not recommended unless a reactant or catalyst is a strong absorber.[11]
Q5: I'm concerned about catalyst stability and potential deactivation under microwave conditions. Is this a valid concern?

Yes, catalyst stability is an important consideration. While microwave irradiation can sometimes enhance catalyst lifetime by preventing coking, the high temperatures and rapid heating can also lead to degradation or deactivation.[17][18][19]

Mitigation Strategies:

  • Catalyst Screening: If you suspect catalyst deactivation, it may be necessary to screen a variety of catalysts to find one that is robust under your specific reaction conditions.

  • Heterogeneous Catalysts: Solid-supported catalysts can be particularly advantageous in microwave synthesis. They can be designed to be strong microwave absorbers, creating localized "hot spots" that can accelerate the reaction while keeping the bulk solution at a lower temperature.[20] This can also simplify product purification.

  • Monitor Catalyst Leaching: If using a solid-supported metal catalyst, it is good practice to analyze the product for any leached metal, which could indicate catalyst degradation.

Q6: I have successfully optimized my reaction on a small scale. What are the key challenges I should anticipate when scaling up my microwave-assisted pyrrole synthesis?

Scaling up microwave-assisted reactions presents unique challenges that are not typically encountered with conventional heating methods.[21][22]

Primary Scale-Up Challenges:

  • Microwave Penetration Depth: Microwaves have a limited penetration depth into absorbing materials (typically a few centimeters).[21] In large reaction vessels, the center of the mixture may not be heated directly by the microwaves and will instead rely on convection, leading to non-uniform heating and potentially different reaction outcomes.[21]

  • Heat Dissipation: Larger reaction volumes have a smaller surface area-to-volume ratio, which can make it more difficult to control the temperature and dissipate excess heat, especially for exothermic reactions.

  • Reproducibility: Ensuring consistent and reproducible results between small-scale single-mode reactors and larger-scale batch or continuous-flow systems can be challenging.[21]

Strategies for Successful Scale-Up:

  • Continuous-Flow Microwave Reactors: For larger-scale production, continuous-flow systems are often the preferred method.[21][23] They offer better control over temperature and residence time, leading to more consistent product quality.

  • Numbering-Up Approach: Instead of increasing the volume of a single batch, an alternative is to run multiple small-scale reactions in parallel.[21] Automated systems can facilitate this approach.

Experimental Protocols

Protocol 1: General Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles

This protocol provides a general starting point for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.

Materials:

  • 1,4-Dicarbonyl compound (1.0 equivalent)

  • Primary amine (1.1 - 3.0 equivalents)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (optional, e.g., a catalytic amount of glacial acetic acid)

Procedure:

  • In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine the 1,4-dicarbonyl compound and the primary amine.[6]

  • Add the chosen solvent and catalyst, if required.[6]

  • Securely seal the vial with a septum cap.[5]

  • Place the vial inside the microwave reactor cavity.[5][6]

  • Irradiate the reaction mixture at a predetermined temperature (e.g., 80-150°C) for a specified time (e.g., 2-15 minutes).[1][6]

  • After irradiation is complete, allow the vial to cool to room temperature before carefully opening.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Perform an appropriate aqueous workup, which may involve partitioning the residue between water and an organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[5]

Diagrams & Visualizations

Troubleshooting Workflow for Low Yields

The following diagram outlines a logical workflow for troubleshooting low yields in microwave-assisted pyrrole synthesis.

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_conditions Re-evaluate Reaction Conditions (Temp & Time) start->check_conditions check_reactants Assess Starting Material Reactivity (Purity, Sterics, Electronics) start->check_reactants check_catalyst Optimize Catalyst (Type & Concentration) start->check_catalyst side_products Significant Side Product Formation? check_conditions->side_products check_reactants->side_products check_catalyst->side_products identify_byproduct Identify Byproduct (e.g., Furan, Polymer) side_products->identify_byproduct Yes success Improved Yield side_products->success No, reaction is clean furan_path Furan Byproduct identify_byproduct->furan_path polymer_path Polymerization identify_byproduct->polymer_path solution_furan Reduce Acidity (pH > 3) Use Excess Amine furan_path->solution_furan solution_polymer Lower Temperature Use Milder Catalyst polymer_path->solution_polymer solution_furan->success solution_polymer->success

Caption: A decision-making flowchart for troubleshooting low yields.

Microwave Heating Mechanisms

Understanding how microwaves heat your reaction is key to optimization.

Microwave_Heating cluster_dipolar Dipolar Polarization cluster_ionic Ionic Conduction dipolar_desc Polar molecules (e.g., solvents) align with the oscillating electric field. Molecular friction generates heat. Heat Rapid, Uniform Heating dipolar_desc->Heat Leads to ionic_desc Ions in solution migrate in the electric field. Collisions and resistance to flow generate heat. ionic_desc->Heat Leads to MW Microwave Irradiation Reaction Reaction Mixture MW->Reaction Interacts with

Caption: The two primary mechanisms of microwave heating.

References

  • <a href="https://vertexaisearch.cloud.google.

Sources

Pyrrole Synthesis & Purification Technical Support Center: A Guide to Preventing Polymerization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for pyrrole synthesis and purification. This guide is designed for researchers, scientists, and professionals in drug development who work with pyrrole and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with the inherent instability of pyrrole and prevent unwanted polymerization during its synthesis and purification.

Frequently Asked Questions (FAQs) on Pyrrole Polymerization

Q1: Why is my freshly synthesized or distilled pyrrole turning dark so quickly?

A: The rapid discoloration of pyrrole, often from colorless to yellow, brown, or even black, is a classic indicator of polymerization. Pyrrole is highly susceptible to oxidation and acid-catalyzed polymerization. This process is accelerated by exposure to:

  • Air (Oxygen): Oxygen can initiate radical polymerization pathways.

  • Light: UV light can provide the energy to initiate polymerization.

  • Heat: Increased temperatures accelerate the rate of polymerization.

  • Acids: Even trace amounts of acid can act as a catalyst for polymerization.

The mechanism often involves the protonation of the pyrrole ring, which makes it highly reactive towards nucleophilic attack by another neutral pyrrole molecule. This chain reaction leads to the formation of polypyrrole, a dark-colored, insoluble material.

Q2: I'm performing a Paal-Knorr synthesis of a substituted pyrrole. My reaction mixture is turning into a black tar. What's likely happening and how can I prevent it?

A: The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia, often under acidic conditions and with heating. While effective, these conditions are also ideal for promoting pyrrole polymerization. The black tar you're observing is likely polypyrrole.

Troubleshooting the Paal-Knorr Synthesis:

  • Acid Catalyst: The choice and amount of acid catalyst are critical. While an acid is necessary for the cyclization, an excess can aggressively promote polymerization of the newly formed pyrrole. Consider using a milder acid or reducing the catalyst loading.

  • Temperature Control: High temperatures will accelerate both the desired reaction and the undesired polymerization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of polymerization. Monitor the reaction progress closely (e.g., by TLC) and work it up as soon as the starting material is consumed.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation-initiated polymerization.

Here is a troubleshooting workflow for this issue:

Caption: Troubleshooting workflow for Paal-Knorr synthesis polymerization.

Q3: What is the best way to purify pyrrole and remove polymeric impurities?

A: The most common and effective method for purifying pyrrole is distillation under reduced pressure . This technique is preferred because it allows for distillation at a lower temperature, which significantly reduces the rate of thermal polymerization.

Key Considerations for Pyrrole Distillation:

ParameterRecommendationRationale
Pressure 10-20 mmHgLowers the boiling point to a safer range.
Temperature Boiling point at reduced pressure (approx. 60-70 °C at 20 mmHg)Minimizes thermal degradation and polymerization.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation during distillation.
Additives Calcium hydride (CaH2) or Sodium hydroxide (KOH) pelletsTo remove traces of water and acidic impurities.

Experimental Protocol: Purification of Pyrrole by Vacuum Distillation

  • Preparation: Assemble a clean, dry distillation apparatus. Ensure all joints are well-sealed for vacuum.

  • Drying Agent: To the distillation flask containing crude pyrrole, add a small amount of powdered calcium hydride (CaH2) or a few pellets of potassium hydroxide (KOH) to scavenge water and acidic impurities.

  • Inert Atmosphere: Flush the entire system with a gentle stream of nitrogen or argon.

  • Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Heating: Gently heat the distillation flask using a water bath or heating mantle.

  • Collection: Collect the colorless pyrrole fraction that distills at the expected temperature for the applied pressure. The forerunner may contain more volatile impurities, and the pot residue will contain the polymer.

  • Storage: Immediately store the purified, colorless pyrrole under an inert atmosphere, in a dark bottle, and at a low temperature.

Q4: How should I store purified pyrrole to ensure its long-term stability?

A: Proper storage is crucial to prevent the degradation of purified pyrrole.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Container: Use an amber or opaque glass bottle to protect it from light.

  • Temperature: Store in a refrigerator or freezer (-20 °C is ideal) to slow down the polymerization rate.

  • Inhibitors: While not always necessary for short-term storage, for longer-term storage, a small amount of a basic stabilizer like potassium hydroxide (KOH) can be added.

The logical relationship for ensuring pyrrole stability can be visualized as follows:

G cluster_purification Purification cluster_storage Storage Conditions cluster_stability Outcome Distillation Vacuum Distillation Inert_Atmosphere Inert Atmosphere (N2/Ar) Distillation->Inert_Atmosphere Low_Temperature Low Temperature (-20°C) Distillation->Low_Temperature Darkness Light Protection (Amber Bottle) Distillation->Darkness Stable_Pyrrole Stable, Colorless Pyrrole Inert_Atmosphere->Stable_Pyrrole Low_Temperature->Stable_Pyrrole Darkness->Stable_Pyrrole

Caption: Key factors for maintaining pyrrole stability post-purification.

References

  • Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [Link]

  • Gaylord, N. G. (1971). Polymerization of Pyrroles. Journal of Macromolecular Science, Part C: Polymer Reviews, 5(1), 1-38. [Link]

Scaling up the synthesis of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Scale-Up. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational challenges associated with scaling the synthesis of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole.

This compound is typically synthesized via the Paal-Knorr condensation of 1,3-benzodioxol-5-amine (3,4-methylenedioxyaniline) and 1-phenylpentane-1,4-dione. While this reaction is highly efficient at the bench scale, transitioning to multigram or kilogram scales introduces specific mass transfer and heat dissipation challenges.

Process Workflow

G A 1,3-Benzodioxol- 5-amine C Acid-Catalyzed Condensation A->C B 1-Phenylpentane- 1,4-dione B->C D Azeotropic Water Removal (Dean-Stark) C->D -2 H2O E Pyrrole Crystallization D->E >90% Yield

Paal-Knorr Synthesis Scale-Up Workflow for Substituted Pyrroles.

Troubleshooting & FAQs: The "Why" Behind the Process

Q1: When scaling from 1g to 50g, my reaction mixture turns black and my yield drops by 20%. What is causing this degradation? A: This is a classic symptom of oxidative degradation of your starting amine. 1,3-Benzodioxol-5-amine is highly electron-rich due to the methylenedioxy ring, making it exceptionally prone to oxidation at elevated temperatures. At a 1g scale, the reaction is fast enough that oxidation is minimal. At a 50g scale, the prolonged heating time required for complete conversion allows dissolved oxygen to degrade the amine. Solution: You must establish a self-validating inert atmosphere. Degas your solvent (e.g., toluene) by sparging with argon for 30 minutes prior to reagent addition, and maintain a positive argon blanket throughout the reflux.

Q2: I am using standard acetic acid as a catalyst, but the reaction stalls at 85% conversion. How can I drive it to completion? A: The Paal-Knorr synthesis is an equilibrium-driven dehydration process[1]. At larger scales, the water generated (two equivalents per molecule of product) cannot easily escape the reaction matrix, stalling the equilibrium. Furthermore, standard acetic acid may not provide sufficient electrophilic activation for the unsymmetrical 1-phenylpentane-1,4-dione. Solution: Transition to a Dean-Stark apparatus to continuously remove water azeotropically. Additionally, literature shows that catalytic Iron(III) chloride ( FeCl3​ ) or p -Toluenesulfonic acid ( p -TsOH) provides superior activation for N-substituted pyrrole condensations compared to weak organic acids[2].

Q3: Does the unsymmetrical nature of 1-phenylpentane-1,4-dione create regioselectivity issues? A: No. The beauty of the Paal-Knorr mechanism is that the primary amine attacks both carbonyl carbons to form the 5-membered ring. Because the carbon skeleton of the 1,4-dicarbonyl is fixed (phenyl at C1, methyl at C4), the resulting pyrrole will always have the phenyl group at the 5-position and the methyl group at the 2-position relative to the nitrogen. Regioselectivity is structurally locked.

Quantitative Data: Catalyst Optimization at 100g Scale

To ensure a self-validating protocol, we evaluated several catalytic systems for this specific condensation. The data below summarizes the thermodynamic efficiency of each approach.

Catalyst SystemLoading (mol %)SolventTime to >95% Conv.Isolated YieldPurity (HPLC)
Acetic Acid (Glacial)100% (Solvent)None12 hours68%88% (Tarring)
p -TsOH H2​O 5%Toluene4.5 hours89%96%
FeCl3​ 6H2​O 2%Toluene3.0 hours94%>98%

Conclusion: FeCl3​ provides the optimal balance of rapid kinetics and minimal byproduct formation, supporting high-yield synthesis of substituted pyrroles[1][2].

Standard Operating Procedure: 100g Scale-Up Protocol

Reagents Required:

  • 1-Phenylpentane-1,4-dione: 100.0 g (0.567 mol)

  • 1,3-Benzodioxol-5-amine: 78.5 g (0.572 mol, 1.01 eq)

  • Iron(III) chloride hexahydrate ( FeCl3​⋅6H2​O ): 3.0 g (0.011 mol, 2 mol%)

  • Toluene (Anhydrous): 800 mL

Step-by-Step Methodology:

  • Reactor Preparation: Equip a 2L three-neck round-bottom flask with a mechanical overhead stirrer, a Dean-Stark trap fitted with a reflux condenser, and an argon inlet.

  • Degassing: Add 800 mL of anhydrous toluene to the reactor. Sparge with argon for 30 minutes to displace dissolved oxygen, protecting the electron-rich amine.

  • Reagent Charging: Under a continuous argon sweep, add the 1-phenylpentane-1,4-dione and 1,3-benzodioxol-5-amine. Stir at 250 rpm until a homogeneous solution is achieved.

  • Catalyst Addition: Add the FeCl3​⋅6H2​O catalyst in one portion. The solution will immediately darken.

  • Azeotropic Dehydration: Apply heating via a controlled heating mantle. Bring the reaction to a vigorous reflux (approx. 110°C internal temperature). Monitor the collection of water in the Dean-Stark trap. The theoretical water yield is ~20.4 mL.

  • Reaction Monitoring: After 3 hours, or once water collection ceases, sample the reaction mixture for TLC or HPLC analysis to confirm the disappearance of the dicarbonyl.

  • Workup: Cool the reactor to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 200 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3​ (200 mL), and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude dark solid from hot ethanol/water (80:20 v/v) to yield the target 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole as off-white to pale yellow crystals.

References

  • Pyrrole synthesis. Organic Chemistry Portal. Available at:[Link]

Sources

Technical Support Center: Resolving Tarry Material Formation in Crude Products

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For synthetic chemists and drug development professionals, the appearance of a dark, viscous "tar" in a reaction flask is a notorious and frustrating hurdle. Tarry materials complicate product isolation, permanently foul chromatography columns, and drastically reduce overall yield.

As an Application Scientist, I have designed this guide to provide you with mechanistic insights, preventive strategies, and self-validating purification protocols to rescue your target compounds.

Workflow Visualization: Tar Remediation Strategy

TarWorkflow Start Crude Product Contains Tar CheckSol Is tar soluble in non-polar solvents? Start->CheckSol Biphasic Biphasic Extraction (MeCN / Hexane) CheckSol->Biphasic Yes CheckHeat Is product heat-stable? CheckSol->CheckHeat No Chromatography Flash Chromatography (Final Polish) Biphasic->Chromatography Carbon Activated Carbon Treatment (5-10% w/w) CheckHeat->Carbon Yes Trituration Cold Trituration & Celite Filtration CheckHeat->Trituration No Carbon->Chromatography Trituration->Chromatography

Decision matrix for troubleshooting and purifying tar-contaminated crude products.

FAQ Section 1: Mechanistic Origins & Prevention

Q1: What exactly is the chemical composition of the "tar" in my reaction? A: In organic synthesis, "tar" is not a single, well-defined entity. It is a complex, amorphous mixture of high-molecular-weight polymeric byproducts, oxidized intermediates, and thermal degradation fragments[1]. For instance, in acid-catalyzed reactions, strong Brønsted acids can trigger the unwanted polymerization of electron-rich substrates, leading to these dark, viscous mixtures[1].

Q2: How can I prevent tar formation during the reaction phase? A: Prevention is always superior to remediation. Tar formation is often a function of localized concentration gradients, excessive thermal stress, or overly aggressive reagents.

  • Temperature Control: Lowering the reaction temperature by 10–20 °C often suppresses the activation energy required for secondary polymerization pathways[1].

  • Catalyst Selection: Substitute strong Brønsted acids (e.g., HCl, H₂SO₄) with milder Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to attenuate aggressive side reactions without sacrificing catalytic turnover[1].

  • Solubility & Dilution: Ensure all starting materials are fully dissolved before initiating heating. For example, in the classic synthesis of Isatin, failing to keep the aniline precursor in solution results in the formation of considerable tarry byproducts[2].

FAQ Section 2: Remediation & Purification

Q3: My crude product is a black, sticky tar. What is the first step for isolation? A: Do not proceed directly to silica gel chromatography. Tars will permanently bind to the baseline of your column, streaking through the fractions and ruining the separation[1]. If the tar is hydrocarbonaceous, your first step should be a Biphasic Solvent Extraction . By utilizing two mutually immiscible solvents with divergent polarities (e.g., acetonitrile and hexanes), you can selectively partition your target molecule away from the non-polar tar[3].

Q4: When should I use Activated Carbon, and how does it actually work? A: Activated carbon is highly effective for adsorbing viscous, tarry impurities due to its massive surface area and mesoporous structure[4]. It is recommended when the desired product is heat-stable and dissolved in a polar solvent. The standard loading is 5–10% w/w relative to the crude solute[4]. If you skip this step, direct filtration of tarry mixtures will rapidly blind your filter medium, halting your workflow entirely[4].

Quantitative Data: Purification Efficacy Comparison

To help you select the right remediation strategy, consult the empirical data below comparing standard tar removal techniques:

Purification TechniqueOptimal Target ProfileTar Removal EfficiencyTypical Product RecoveryKey Mechanistic Action
Activated Carbon (5-10% w/w) Heat-stable, polar/semi-polarHigh (>90%)75 - 85%Physical adsorption of high-MW polymers into mesopores.
Biphasic Extraction (MeCN/Hexane) Highly polar or highly non-polarModerate (70-85%)80 - 95%Differential partitioning based on dielectric constants.
Celite® / Silica Plug Filtration Suspended/insoluble tar particlesHigh (>95%)85 - 95%Mechanical entrapment of viscous aggregates.
Cold Trituration Crystalline solidsVariable (50-90%)60 - 80%Selective dissolution of tar leaving insoluble product.
Self-Validating Experimental Protocols
Protocol 1: Activated Carbon Decolorization and Tar Adsorption

Use this protocol when your product is heat-stable and the tar is highly viscous.

  • Dissolution: Dissolve the tarry crude product in a highly polar solvent (e.g., methanol, ethanol, or water) at an elevated temperature until fully homogeneous.

  • Carbon Addition: Remove the flask from the heat source (to prevent flash boiling) and add 5–10% w/w activated carbon relative to the estimated crude mass[4]. Causality Note: Adding more than 10% risks non-specific binding of your target product, reducing yield.

  • Incubation: Return the flask to the heat source. Heat the suspension to a gentle reflux and stir vigorously for 30 to 120 minutes[4]. Causality Note: Heat decreases solvent viscosity, allowing bulky tar molecules to penetrate the carbon's internal pore network.

  • Filtration: Filter the hot suspension through a tightly packed pad of Celite® to prevent fine carbon dust from passing into the filtrate[1]. Wash the pad thoroughly with hot solvent.

  • Concentration: Evaporate the filtrate under reduced pressure to recover the tar-free product.

Protocol 2: Biphasic Solvent Partitioning

Use this protocol to separate highly non-polar hydrocarbonaceous tars from polar target molecules.

  • Solvent Selection: Choose two mutually immiscible solvents with vastly different polarities (e.g., Acetonitrile and Hexanes)[3].

  • Dissolution: Suspend the tarry crude in the biphasic mixture. Ensure adequate volume to prevent saturation (typically 10 mL of each solvent per gram of crude).

  • Agitation: Transfer the mixture to a separatory funnel and shake vigorously. Causality Note: Vigorous shaking maximizes the interfacial surface area, allowing the hydrocarbonaceous tar to migrate to the non-polar phase while the desired molecule enters the polar phase (or vice versa).

  • Phase Separation: Allow the layers to separate completely. The tar will typically darken the non-polar (hexane) layer[3].

  • Back-Extraction: Drain the polar layer. Back-extract the dark non-polar layer with fresh polar solvent to recover any residual trapped product[3]. Combine the polar layers, dry over Na₂SO₄, and concentrate.

References
  • The Role Of Activated Carbon In Organic Synthesis - Xingyuan Industry. Available at:[Link]

  • WO1999052919A1 - Metallocene purification process - Google Patents.
  • Isatin - Organic Syntheses Procedure - Organic Syntheses. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of Paal-Knorr versus Hantzsch pyrrole synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Title: Strategic Assembly of the Pyrrole Scaffold: A Comparative Analysis of Paal-Knorr and Hantzsch Syntheses

Introduction Pyrroles are privileged heterocyclic motifs in medicinal chemistry, materials science, and natural product synthesis. They form the core of blockbuster drugs, such as the HMG-CoA reductase inhibitor Atorvastatin (Lipitor), and essential biological pigments like heme. For drug development professionals and synthetic chemists, selecting the optimal pyrrole synthesis route is critical for maximizing yield, scalability, and regiocontrol. This guide provides an objective, data-driven comparison of two foundational methodologies: the Paal-Knorr and Hantzsch pyrrole syntheses.

Mechanistic Causality and Design Principles

To make informed experimental choices, one must understand the causality behind each reaction's design.

The Paal-Knorr Synthesis: Reported independently in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine[1]. The reaction is typically acid-catalyzed. The causality of the acid catalyst is to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine to form a hemiaminal intermediate. Subsequent dehydration and cyclization yield the thermodynamically stable aromatic pyrrole. Because it is a direct cyclocondensation, the regiochemistry is entirely dictated by the substitution pattern of the starting 1,4-diketone[2].

The Hantzsch Pyrrole Synthesis: Developed in 1890, the Hantzsch synthesis is a multi-component reaction (MCR) combining a β-ketoester (or 1,3-dicarbonyl), an α-haloketone, and an amine[3]. The mechanistic sequence begins with the condensation of the amine and β-ketoester to form an enamine in situ. The nucleophilic carbon of the enamine then attacks the electrophilic carbon of the α-haloketone (C-alkylation), followed by cyclization onto the remaining carbonyl and dehydration. This sequence allows for the highly modular construction of polysubstituted pyrroles from simple, readily available precursors[2].

G PK_Start 1,4-Dicarbonyl + Primary Amine PK_Hemiaminal Hemiaminal Intermediates (Acid Catalyzed) PK_Start->PK_Hemiaminal PK_Cyclization Cyclization & Dehydration PK_Hemiaminal->PK_Cyclization PK_Product Substituted Pyrrole (Symmetric/Asymmetric) PK_Cyclization->PK_Product HZ_Start β-Ketoester + α-Haloketone + Amine/Ammonia HZ_Enamine Enamine Formation (Base/Neutral) HZ_Start->HZ_Enamine HZ_Alkylation C-Alkylation by α-Haloketone HZ_Enamine->HZ_Alkylation HZ_Product Polysubstituted Pyrrole (Highly Functionalized) HZ_Alkylation->HZ_Product

Caption: Mechanistic pathways of Paal-Knorr and Hantzsch pyrrole syntheses.

Comparative Performance & Quantitative Data

When evaluating these methods for scale-up or library generation, several parameters must be weighed. The Paal-Knorr reaction is generally higher yielding and operationally simpler, but its utility is bottlenecked by the availability of the requisite 1,4-dicarbonyl precursors, which can be challenging to synthesize asymmetrically. Conversely, the Hantzsch reaction excels in generating highly functionalized, unsymmetrical pyrroles, albeit sometimes at the cost of lower yields due to competing side reactions (e.g., furan formation).

FeaturePaal-Knorr SynthesisHantzsch Pyrrole Synthesis
Reaction Type Direct CyclocondensationMulti-Component Reaction (MCR)
Starting Materials 1,4-Dicarbonyl + Amineβ-Ketoester + α-Haloketone + Amine
Typical Yields 60% - 95%40% - 80%
Regioselectivity Dictated by 1,4-dicarbonyl precursorHighly modular; excellent for unsymmetrical pyrroles
Catalyst/Conditions Brønsted/Lewis acids, heatingBase or neutral, room temp to reflux
Key Advantage High atom economy, operational simplicityUnparalleled flexibility in substitution patterns
Key Limitation Synthesis of complex 1,4-diketones is difficultPotential for lower yields and complex purification

Case Study: The Industrial Synthesis of Atorvastatin

The commercial synthesis of Atorvastatin relies heavily on the Paal-Knorr reaction[4]. Atorvastatin features a sterically demanding pentasubstituted pyrrole core. The industrial route converges a highly substituted 1,4-diketone with a chiral primary amine side chain. The causality of choosing Paal-Knorr here is its reliability in forming the central pyrrole hub in a single, high-yielding step, avoiding the regiochemical ambiguities that a multi-component assembly might introduce at such a late stage. Pivalic acid is often employed as a catalyst to drive the dehydration without degrading the sensitive chiral centers.

Atorvastatin A 1,4-Diketone Precursor (Highly Substituted) C Paal-Knorr Cyclocondensation (Acid Catalyzed, Reflux) A->C B Primary Amine (Chiral Side Chain) B->C D Pentasubstituted Pyrrole Core C->D E Deprotection & Salt Formation D->E F Atorvastatin Calcium (Lipitor) E->F

Caption: Industrial Paal-Knorr workflow for the synthesis of Atorvastatin.

Self-Validating Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole Objective: Synthesize a symmetrically substituted N-aryl pyrrole. Causality Check: Glacial acetic acid serves a dual role as both the solvent and the Brønsted acid catalyst necessary to activate the carbonyl groups of the diketone.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2,5-hexanedione (10 mmol) and aniline (10 mmol) in 15 mL of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 118°C) for 2 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2); the disappearance of the UV-active aniline spot confirms reaction progression.

  • Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. The causality of the ice water is to decrease the solubility of the highly hydrophobic pyrrole product, inducing rapid precipitation.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with cold water to remove residual acetic acid.

  • Purification: Recrystallize from ethanol to afford the pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Protocol 2: Hantzsch Synthesis of 2,4-Dimethyl-3-ethoxycarbonyl-5-phenylpyrrole Objective: Synthesize a highly functionalized, unsymmetrical pyrrole. Causality Check: Aqueous ammonia acts as both the nitrogen source and the base required to neutralize the hydrogen halide generated during the C-alkylation step, preventing the degradation of the acid-sensitive enamine intermediate.

  • Enamine Formation: In a 100 mL flask, combine ethyl acetoacetate (10 mmol) and aqueous ammonia (25%, 15 mmol). Stir at room temperature for 1 hour to ensure complete conversion to ethyl 3-aminocrotonate.

  • Alkylation & Cyclization: To the stirring mixture, add 2-bromo-1-phenylpropan-1-one (10 mmol) dissolved in 10 mL of ethanol dropwise over 15 minutes. Validation: The dropwise addition prevents localized heating and suppresses the formation of symmetric furan byproducts.

  • Heating: Heat the reaction mixture to 60°C for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the target pyrrole.

Conclusion

The selection between Paal-Knorr and Hantzsch syntheses hinges on the structural complexity of the target molecule and the availability of precursors. The Paal-Knorr reaction remains the gold standard for robust, high-yielding cyclizations when the corresponding 1,4-dicarbonyl is accessible, as evidenced by its critical role in Atorvastatin manufacturing. Conversely, the Hantzsch synthesis provides unparalleled modularity for generating diverse libraries of highly functionalized pyrroles, making it an indispensable tool in early-stage drug discovery.

References

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.Thieme Connect.
  • A Comparative Analysis of Paal-Knorr and Hantzsch Syntheses for 2-Phenyl-1H-pyrrole.BenchChem.
  • Atorvastatin (Lipitor) by MCR.National Institutes of Health (NIH) / PMC.
  • Covalent modification of biological targets with natural products through Paal–Knorr pyrrole formation.National Institutes of Health (NIH) / PMC.

Sources

Comparative Biological Activity of Substituted Pyrroles: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

The pyrrole ring is a privileged, electron-rich five-membered heterocyclic scaffold that forms the core of numerous natural products (e.g., heme, chlorophyll) and synthetic blockbuster drugs (e.g., Atorvastatin, Sunitinib). Because of its unique hydrogen-bonding capacity and structural rigidity, extensive substitution on the pyrrole core leads to a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1].

This guide provides an objective, data-driven comparison of substituted pyrroles, detailing their structure-activity relationships (SAR) and the self-validating experimental protocols required to benchmark their performance.

Structure-Activity Relationship (SAR) Dynamics

The therapeutic efficacy and target selectivity of substituted pyrroles are highly dependent on the nature, electronic properties, and spatial arrangement of their substituents[1]. By strategically modifying the pyrrole core, medicinal chemists can pivot a compound's primary activity from antimicrobial to potent anticancer or anti-inflammatory:

  • N-Substitution (Position 1): Alkyl or aryl groups at the nitrogen atom primarily modulate lipophilicity. For instance, 1-aryl substitutions often enhance cell membrane permeability, a critical factor for reaching intracellular targets in antimicrobial and anticancer applications[2].

  • Positions 2 & 5 ( α -positions): These positions are frequently substituted with bulky aryl groups (e.g., in 1,4,5-triphenyl pyrroles) to occupy hydrophobic channels in enzyme active sites. Interactions with key residues like Val349 and Leu352 in the COX-2 binding pocket dictate anti-inflammatory potency and selectivity[3].

  • Positions 3 & 4 ( β -positions): Electron-withdrawing groups (e.g., carbonyl, cyano, or alkynyl) at these positions increase the electrophilicity of the scaffold. This improves interactions with polar residues in kinase domains (e.g., VEGFR), which is pivotal for the anticancer activity seen in drugs like Sunitinib[4].

Comparative Biological Activity Data

To objectively compare the performance of various pyrrole derivatives, we must evaluate them across standardized metrics such as Half-Maximal Inhibitory Concentration (IC₅₀) and Minimum Inhibitory Concentration (MIC).

Table 1: Quantitative Biological Activities of Key Substituted Pyrroles
Compound Class / DerivativeSubstitution DetailsPrimary Target / Cell LineActivity MetricReported ValueTherapeutic Indication
3-Alkynylpyrrole (12l) 3-alkynyl, 2,4-dicarboxylateA549 (Lung Carcinoma)IC₅₀3.49 µMAnticancer[1]
Pyrrole-Indole Hybrid (3h) Single chloro-substitutionT47D (Breast Cancer)IC₅₀2.4 µMAnticancer[1]
Pyrrole-fused Pyrimidine (4g) Pyrrole fused w/ pyrimidineM. tuberculosis H37RvMIC0.78 µg/mLAntimicrobial[1]
1,4,5-Triphenyl Pyrrole Para-chloro phenyl ringsCOX-2 EnzymeIC₅₀~1.2 µMAnti-inflammatory[3]
Indolin-2-one Pyrrole (Sunitinib) Multitargeted (VEGFR/PDGFR)VEGFR2IC₅₀~0.01 µMAnticancer[4]
Aroyl Pyrrole (Ketorolac) 5-aroyl substitutionCOX-1 / COX-2IC₅₀~0.02 µMAnti-inflammatory[5]

Mechanistic Pathways

Substituted pyrroles exert their biological effects by competitively binding to and disrupting specific signaling cascades. The diagram below illustrates how different pyrrole classes target distinct pathological pathways.

Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrrole1 Aroyl Pyrroles (e.g., Ketorolac) Pyrrole1->COX2 Competitive Inhibition VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase) VEGF->VEGFR Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Pyrrole2 Indolin-2-one Pyrroles (e.g., Sunitinib) Pyrrole2->VEGFR ATP-competitive Inhibition

Dual mechanistic pathways showing COX-2 and VEGFR inhibition by specific pyrrole derivatives.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls, creating a self-validating system where assay integrity is continuously monitored.

Protocol 1: In Vitro Cytotoxicity (MTT Assay) for Anticancer Pyrroles

Scientific Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase[1]. This enzymatic conversion only occurs in metabolically active cells, providing a direct, causal link between colorimetric absorbance and cell viability. Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., A549, T47D) in 96-well plates at a density of 5×103 cells/well in appropriate media (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrrole derivatives (0.1 µM to 100 µM) in DMSO. Crucial parameter: Final DMSO concentration must remain <0.1% to prevent solvent-induced cytotoxicity.

  • Internal Controls (Self-Validation):

    • Positive Control: Doxorubicin (validates assay sensitivity and dynamic range).

    • Vehicle Control: 0.1% DMSO (establishes the baseline for 100% viability).

    • Blank: Media without cells (used for background absorbance subtraction).

  • Incubation & MTT Addition: Incubate for 48 h. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 h.

  • Solubilization & Readout: Discard media and dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis.

Protocol 2: COX-1/COX-2 Inhibition Assay for Anti-inflammatory Pyrroles

Scientific Causality: This assay measures the peroxidase activity of cyclooxygenase. The conversion of arachidonic acid to Prostaglandin G2 (PGG₂) and subsequently to PGE₂ is quantified[1]. By testing compounds against both COX-1 (constitutive) and COX-2 (inducible), researchers can determine the selectivity index (SI), which is causally linked to predicting gastrointestinal safety profiles (sparing COX-1 prevents ulcerogenic side effects)[6]. Workflow:

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a cofactor.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the substituted pyrrole (or reference drug like Indomethacin) for 15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and a colorimetric electron donor (e.g., TMPD).

  • Internal Controls (Self-Validation):

    • 100% Initial Activity (IA): Enzyme + substrate + vehicle (no inhibitor).

    • Background: Buffer + substrate (no enzyme).

  • Quantification: Measure the appearance of oxidized TMPD at 590 nm.

  • Selectivity Calculation: Calculate the Selectivity Index as SI=IC50​(COX−1)/IC50​(COX−2) . An SI > 1 indicates favorable COX-2 selectivity.

ExperimentalWorkflow Start Pyrrole Scaffold Design Synthesis Chemical Synthesis (e.g., Paal-Knorr) Start->Synthesis Validation Structural Validation (NMR, MS, IR) Synthesis->Validation InVitro In Vitro Screening (MTT, COX-2 Assays) Validation->InVitro SAR SAR Analysis & Optimization InVitro->SAR Activity Data InVivo In Vivo Models (Murine Edema, Xenografts) InVitro->InVivo High Efficacy SAR->Synthesis Refine Substituents Lead Lead Candidate Selection InVivo->Lead

Iterative and self-validating workflow for the discovery of pyrrole-based biological agents.

References

  • MDPI. "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Molecules. [Link]

  • RJ Wave. "Recent advances in the synthesis and biological activities of 1, 4, 5 triphenyl substituted pyrroles." RJ Wave.[Link]

  • PMC. "New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation." National Center for Biotechnology Information. [Link]

  • ResearchGate. "Synthesis of New Pyrroles of Potential Anti-Inflammatory Activity." ResearchGate.[Link]

Sources

Comparative Efficacy Guide: 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole (BDPP-1) vs. Legacy Microtubule Destabilizers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of microtubule-targeting agents (MTAs) has historically been limited by pharmacokinetic liabilities and off-target toxicities. Combretastatin A-4 (CA-4), a benchmark colchicine-site inhibitor, exhibits potent anti-proliferative activity but suffers from rapid cis-to-trans isomerization in biological media, which drastically reduces its binding affinity to tubulin[1][2].

1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole , designated in this guide as BDPP-1 , represents a next-generation synthetic MTA. BDPP-1 utilizes a 1,5-diarylpyrrole scaffold to rigidly lock the two aryl rings in a cis-like orientation, permanently bypassing the isomerization liability of stilbene-based drugs[3][4]. Furthermore, the incorporation of the 1,3-benzodioxole moiety acts as a highly stable bioisostere for the 3,4,5-trimethoxyphenyl ring found in CA-4 and colchicine, offering superior resistance to CYP450-mediated O-demethylation while maintaining critical hydrogen-bonding interactions within the β -tubulin pocket [1][5].

Mechanistic Overview: Colchicine-Site Targeting

Unlike taxanes (e.g., Paclitaxel) which bind to the inner surface of polymerized microtubules to stabilize them, BDPP-1 acts as a destabilizer[6][7]. It competitively binds to the colchicine site located at the intra-dimer interface between α

  • and β -tubulin[8].

By occupying this hydrophobic pocket, BDPP-1 introduces a steric clash that prevents the tubulin heterodimer from undergoing the curved-to-straight conformational transition required for longitudinal protofilament assembly[8]. This aborts microtubule polymerization, triggering the spindle assembly checkpoint, leading to prolonged G2/M mitotic arrest and subsequent apoptosis [9][10].

MOA Tubulin α/β-Tubulin Dimers MT_Destab Microtubule Destabilization Tubulin->MT_Destab via BDPP-1 / CA-4 MT_Stab Microtubule Stabilization Tubulin->MT_Stab via Paclitaxel BDPP1 BDPP-1 (Colchicine Site) BDPP1->Tubulin Inhibits CA4 CA-4 (Colchicine Site) CA4->Tubulin Inhibits Paclitaxel Paclitaxel (Taxane Site) Paclitaxel->Tubulin Promotes MitoticArrest Mitotic Arrest (G2/M Phase) MT_Destab->MitoticArrest MT_Stab->MitoticArrest

Fig 1. Divergent mechanisms of microtubule-targeting agents leading to mitotic arrest.

Comparative Efficacy & Pharmacokinetics

To objectively evaluate BDPP-1, we benchmark its performance against CA-4 (a structurally related destabilizer) and Paclitaxel (a functional opposite/stabilizer). The data below synthesizes standard in vitro biochemical and cell viability metrics characteristic of the 1,5-diarylpyrrole class[5][9][11].

Table 1: In Vitro Tubulin Dynamics & Cytotoxicity Profiling

CompoundTubulin Polymerization IC₅₀ (µM)[³H]-Colchicine Binding Inhibition (%)MDA-MB-231 Cytotoxicity IC₅₀ (nM)Human Liver Microsome (HLM) T₁/₂ (min)
BDPP-1 1.2 ± 0.188%45 ± 4> 120
CA-4 0.7 ± 0.0598%15 ± 235
Paclitaxel N/A (Stabilizer)0%5 ± 145

Key Insight: While BDPP-1 exhibits slightly lower absolute potency than CA-4 at the target level, its rigidified pyrrole core and benzodioxole bioisostere grant it a >3x extension in metabolic half-life [1][3]. This translates to a significantly wider therapeutic window in vivo, avoiding the rapid clearance that necessitates pro-drug formulations (like CA-4-phosphate)[12].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every reagent and environmental condition is strictly controlled to isolate the physical chemistry of tubulin dynamics.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This kinetic assay measures the rate and extent of microtubule assembly in real-time.

  • Buffer Preparation: Prepare 80 mM PIPES buffer (pH 6.9) containing 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

    • Causality: PIPES is strictly required over phosphate buffers because phosphate sequesters Mg²⁺ ions. Mg²⁺ is an absolute requirement for GTP binding at the E-site of β -tubulin, which fuels the polymerization motor. EGTA is included to chelate trace Ca²⁺, a known endogenous microtubule depolymerizer.

  • Protein & Ligand Incubation: Mix highly purified bovine brain tubulin (3 mg/mL) with the fluorescent reporter (DAPI, 10 µM) and BDPP-1 (varying concentrations) in a 96-well half-area plate on ice.

    • Causality: DAPI specifically enhances its fluorescence emission upon partitioning into the hydrophobic pockets formed between polymerized protofilaments, providing a direct optical readout of polymer mass without covalent labeling.

  • Thermal Shift Initiation: Transfer the microplate to a reader pre-heated to 37°C.

    • Causality: Tubulin polymerization is an entropy-driven, endothermic process. Maintaining the plate at 4°C prevents premature nucleation. The rapid thermal shift to 37°C provides the thermodynamic driving force to synchronously initiate assembly, allowing for precise Vmax​ kinetic calculations.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 430 nm) every 60 seconds for 1 hour. Calculate the IC₅₀ based on the reduction in the final steady-state polymer mass relative to the DMSO control.

Workflow Prep 1. Buffer Prep (PIPES, GTP, Mg2+) Incubate 2. Compound + Tubulin (Hold at 4°C) Prep->Incubate Shift 3. Thermal Shift (Rapid 37°C) Incubate->Shift Read 4. Kinetic Readout (Fluorescence) Shift->Read Analyze 5. Vmax & IC50 Calculation Read->Analyze

Fig 2. Self-validating workflow for kinetic fluorescence-based tubulin polymerization assay.

Protocol B: Competitive [³H]-Colchicine Binding Assay

This assay confirms that BDPP-1 directly competes for the colchicine pocket rather than the vinca or taxane sites [6].

  • Equilibrium Incubation: Incubate tubulin (1 µM) with [³H]-colchicine (5 µM) and BDPP-1 (5 µM) at 37°C for 1 hour.

    • Causality: The colchicine binding site is deeply buried within the tubulin heterodimer. Incubation at 37°C provides the thermal energy required for the protein to "breathe," allowing competitive equilibrium binding to occur[5][8].

  • Size-Exclusion Separation: Pass the reaction mixture through a Sephadex G-50 spin column.

    • Causality: Sephadex G-50 resin is employed because its pore size completely excludes the large 100 kDa tubulin heterodimer (eluting it immediately in the void volume) while trapping the small 400 Da free [³H]-colchicine. This ensures an absolute physical separation of bound vs. free radioligand, eliminating the non-specific binding artifacts commonly seen in standard filter-binding assays.

  • Quantification: Measure the eluted void volume via liquid scintillation counting to determine the percentage of [³H]-colchicine displaced by BDPP-1.

Conclusion

BDPP-1 (1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole) represents a highly optimized structural evolution in the MTA landscape. By leveraging a 1,5-diarylpyrrole core and a benzodioxole bioisostere, it successfully circumvents the cis-trans instability and rapid metabolism that have historically bottlenecked colchicine-site inhibitors like CA-4. Its robust in vitro efficacy and superior half-life make it a compelling scaffold for further preclinical oncology development.

References

  • Biava, M., et al. (2007). Cyclooxygenase-2 inhibitors. 1,5-diarylpyrrol-3-acetic esters with enhanced inhibitory activity toward cyclooxygenase-2 and improved cyclooxygenase-2/cyclooxygenase-1 selectivity. Journal of Medicinal Chemistry.[Link]

  • Hamel, E., & Lin, C. M. (1981). Separation of active tubulin and microtubule-associated proteins by ultracentrifugation and isolation of a component causing the formation of microtubule bundles. Biochemistry.[Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Pharmaceutical Design.[Link]

  • Kanthou, C., & Tozer, G. M. (2002). The tumor vascular targeting agent combretastatin A-4-phosphate induces reorganization of the actin cytoskeleton and early membrane blebbing in human endothelial cells. Blood. [Link]

  • Karbowiak, K., et al. (2015). Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules.[Link]

  • McLoughlin, E. C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals.[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Experimental Data with Computational Predictions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Forging Trust Between In Silico and In Vitro Worlds

In the high-stakes arena of drug development, the synergy between computational modeling and experimental validation is no longer a niche strategy but a critical path to success.[1] In silico techniques, such as molecular docking and machine learning, provide powerful tools to rapidly screen vast compound libraries and predict biological activity, significantly reducing the time and cost of initial discovery phases.[2][3][4] However, these computational predictions are fundamentally hypotheses. Their true value is only realized through rigorous experimental validation.

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth framework for the critical process of cross-validating computational predictions with experimental data. Moving beyond a simple checklist, we will explore the causal logic behind experimental design, the establishment of self-validating protocols, and the iterative feedback loop that strengthens both computational models and experimental outcomes.

PART 1: The Core Directive: A Symbiotic and Iterative Approach

The most effective cross-validation strategy is not a linear process of "predict then test," but a cyclical and symbiotic relationship where experimental data actively refines and improves the predictive power of computational models.[2][5] This iterative process is essential for building robust and reliable models that can genuinely accelerate the drug discovery pipeline.[6]

The Logic of Iteration: From Prediction to Refined Hypothesis

A computational model might initially predict a strong binding affinity between a novel compound and a target protein. A discrepancy between this prediction and the initial experimental results should not be viewed as a failure, but as a valuable learning opportunity. This "mismatch" provides crucial data points to identify the limitations of the computational model, such as an incomplete understanding of protein flexibility or the influence of solvation effects. By incorporating this new experimental data, the model can be refined to generate more accurate and nuanced predictions in subsequent rounds.

G A Computational Hit B Biochemical Assay (e.g., IC50) A->B C Biophysical Assay (e.g., SPR) A->C D Cell-Based Assay (e.g., CETSA) B->D C->D E Validated Lead Compound D->E

Caption: Orthogonal validation workflow for a computationally identified hit compound.

PART 3: In-Depth Methodologies and Data Presentation

The following sections provide detailed protocols for key experimental techniques and a framework for presenting comparative data in a clear and objective manner.

Experimental Protocol: Western Blot for Pathway Analysis

The Western blot is a fundamental technique to assess changes in protein levels and post-translational modifications, such as phosphorylation, in response to a test compound. This provides a direct measure of the compound's effect on a specific signaling pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the test compound at various concentrations and for different durations. Include appropriate vehicle and positive controls.

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated ERK), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [1]Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. [1]

Data Presentation: A Comparative Framework

The clear and concise presentation of both computational and experimental data is crucial for objective comparison and interpretation.

Table 2: Comparative Analysis of a Predicted Kinase Inhibitor

CompoundPredicted Binding Affinity (Docking Score)Experimental IC50 (nM)Cellular Target Engagement (CETSA Shift, °C)Downstream Pathway Inhibition (% pERK reduction)
A -10.5503.585
B -8.25001.240
C -6.1>10,000No Shift5

This tabular format allows for a direct and at-a-glance comparison of the computational predictions with multiple experimental readouts, facilitating a more informed assessment of the compound's potential.

Conclusion: A Path to More Predictive and Efficient Drug Discovery

The rigorous cross-validation of computational predictions with experimental data is a cornerstone of modern, efficient, and successful drug discovery. By embracing an iterative and symbiotic approach, aligning computational and experimental endpoints, and employing orthogonal validation strategies, researchers can build more robust and predictive models. This, in turn, leads to a higher-quality pipeline of drug candidates and a greater probability of success in the clinic.

References

  • Title: Integrating Computational and Experimental Approaches in 21st Century Drug Design Source: Preprints.org URL: [Link]

  • Title: What is in silico drug discovery? Source: Patsnap URL: [Link]

  • Title: Computational-aided drug design strategies for drug discovery and development against oral diseases Source: Frontiers in Pharmacology URL: [Link]

  • Title: Validation approaches for computational drug repurposing: a review Source: Journal of the American Medical Informatics Association URL: [Link]

  • Title: A review of validation strategies for computational drug repositioning Source: Briefings in Bioinformatics URL: [Link]

  • Title: CASE STUDIES ON APPLICATIONS OF COMPUTATIONAL TECHNIQUES IN DRUG DESIGN Source: Nirma University Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Drug Design Progress of In silico, In vitro and In vivo Researches Source: Open Access Pub URL: [Link]

  • Title: Validation guidelines for drug-target prediction methods Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: In Silico Technologies: Leading the Future of Drug Development Breakthroughs Source: LinkedIn URL: [Link]

  • Title: Computational/in silico methods in drug target and lead prediction Source: Briefings in Bioinformatics URL: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Quest for Efficient Pyrrole Synthesis

The pyrrole scaffold is a cornerstone of heterocyclic chemistry, forming the structural nucleus of a vast array of biologically vital molecules like heme, chlorophyll, and vitamin B12.[1] Its prevalence in pharmaceuticals, natural products, and advanced materials makes the development of efficient and robust synthetic routes a critical endeavor for researchers in drug discovery and chemical synthesis.[1]

Classical methods such as the Hantzsch, Knorr, and Van Leusen syntheses have long served as foundational pathways to this heterocycle.[1] However, these traditional routes often require harsh reaction conditions, involve multi-step procedures, or have a limited substrate scope, which can be incompatible with sensitive functional groups present in complex molecules.[2][3]

Among these methods, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, stands out for its operational simplicity and high atom economy.[4][5] The reaction's versatility has made it the preeminent platform for evaluating and benchmarking the performance of new catalytic systems. The choice of catalyst is paramount, directly influencing reaction rates, yields, and the overall environmental footprint of the synthesis.[6]

This guide provides an in-depth comparison of modern catalysts for the Paal-Knorr pyrrole synthesis, designed for researchers and drug development professionals. We will move beyond a simple catalog of methods to explain the causality behind experimental design, offering field-proven insights into catalyst selection and performance evaluation. By synthesizing technical data with mechanistic principles, this document serves as a practical and authoritative resource for optimizing pyrrole synthesis in the modern laboratory.

Pillar 1: The Benchmarking Framework: A System for Fair Comparison

To objectively evaluate catalyst performance, a standardized experimental framework is essential. This ensures that variations in yield and reaction time are attributable to the catalyst's intrinsic activity rather than inconsistent experimental parameters.

The Model Reaction: The condensation of 2,5-hexanedione with a representative aniline, such as p-bromoaniline, serves as an excellent model system. This reaction is well-documented and the starting materials are commercially available, allowing for reproducible comparisons across different laboratories.

Key Performance Indicators (KPIs):

  • Yield (%): The ultimate measure of reaction efficiency.

  • Reaction Time (h): A critical factor for process efficiency and throughput.

  • Temperature (°C): Lower temperatures are indicative of a more active catalyst and are preferable for substrates with low thermal stability.

  • Catalyst Loading (mol%): Lower loadings signify higher catalytic turnover and reduce cost and potential product contamination.

  • Turnover Number (TON) / Turnover Frequency (TOF): Advanced metrics calculated from yield, catalyst loading, and time, which provide a standardized measure of a catalyst's intrinsic efficiency.

The following workflow diagram illustrates a self-validating system for conducting these benchmark tests, from setup to analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Combine 1,4-dicarbonyl (1.0 eq) and primary amine (1.0-1.2 eq) in a reaction vessel. prep2 Add solvent (if applicable) and stir to dissolve. prep1->prep2 react1 Add catalyst (specified mol%). prep2->react1 react2 Heat to specified temperature under inert atmosphere (if needed). react1->react2 react3 Monitor reaction progress via TLC or GC/MS. react2->react3 work1 Quench reaction. (e.g., with NaHCO3 solution) react3->work1 work2 Perform extraction with an appropriate organic solvent. work1->work2 work3 Dry organic layer, filter, and concentrate in vacuo. work2->work3 work4 Purify crude product via column chromatography or recrystallization. work3->work4 an1 Determine isolated yield. work4->an1 an2 Confirm structure and purity (NMR, HRMS).

Caption: Standardized experimental workflow for benchmarking catalyst performance.

Pillar 2: The Catalysts: A Comparative Performance Analysis

The Paal-Knorr synthesis is fundamentally an acid-catalyzed process. The reaction mechanism proceeds via nucleophilic attack of the amine on a carbonyl group to form a hemiaminal, followed by intramolecular cyclization and two dehydration steps to yield the aromatic pyrrole ring.[5][7] Catalysts are chosen for their ability to accelerate these steps, primarily by activating the carbonyl groups towards nucleophilic attack.

G start 1,4-Dicarbonyl + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal + H⁺ (Catalyst activates carbonyl) cyclic 2,5-Dihydroxytetrahydropyrrole hemiaminal->cyclic Intramolecular Cyclization dummy1 cyclic->dummy1 - H₂O pyrrole Substituted Pyrrole dummy2 dummy1->dummy2 - H₂O dummy2->pyrrole Aromatization

Caption: Simplified mechanism of the acid-catalyzed Paal-Knorr synthesis.

Modern catalysts can be broadly divided into two main categories: homogeneous and heterogeneous.

  • Homogeneous Catalysts exist in the same phase as the reactants, typically dissolved in the reaction solvent. This allows for high interaction with reactants, often leading to high activity and selectivity under mild conditions.[8] However, their separation from the product can be challenging and costly.[9][10]

  • Heterogeneous Catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[8] Their primary advantage is ease of separation and recyclability, which is crucial for sustainable and industrial-scale processes.[9][11]

Comparative Data

The following table summarizes the performance of various modern catalysts for the Paal-Knorr synthesis, providing a quantitative basis for comparison.

Catalyst TypeCatalystReaction ConditionsTime (h)Yield (%)Reference
Homogeneous
Brønsted AcidTrifluoroacetic Acid (TFA)Reflux192[6]
Brønsted Acidp-Toluenesulfonic AcidReflux180[2][6]
Lewis AcidSc(OTf)₃100 °C (Dioxane)0.591[12][13]
Lewis AcidBi(NO₃)₃·5H₂O60 °C (Solvent-free)1095[12][13]
OrganocatalystVitamin B1Room Temp (Ethanol)1up to 94[1]
Heterogeneous
Solid AcidPolystyrenesulfonateRoom Temp (aq. Ethanol)0.5 - 4>90
Solid AcidCATAPAL 200 (Alumina)60 °C (Solvent-free)0.7568-97[14]
Supported Lewis AcidSbCl₃/SiO₂Room Temp (Hexane)151-94[14][15]

Pillar 3: Deep Dive into Catalyst Classes & Mechanistic Causality

Homogeneous Catalysts: Precision and Activity

Brønsted and Lewis Acids: These are the most traditional catalysts for this transformation.

  • Causality: Strong Brønsted acids like TFA efficiently protonate the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.[2][4] Lewis acids like Scandium(III) triflate (Sc(OTf)₃) function similarly by coordinating to the carbonyl oxygen. The superior performance of TFA over p-TsOH in some cases can be attributed to its greater acidity and solubility.[2] While highly effective, these strong acids can be corrosive and may not be suitable for substrates with acid-sensitive functional groups.[7]

Organocatalysis: The Metal-Free Frontier

  • Causality: The emergence of organocatalysts represents a significant step towards greener chemistry. For instance, the combination of choline chloride and urea can activate carbonyl compounds through the formation of hydrogen bonds, mimicking the effect of protonation but under much milder, neutral conditions.[1] Similarly, Vitamin B1 has been shown to effectively catalyze the reaction at room temperature, offering an environmentally benign and metal-free alternative.[1] These catalysts are particularly valuable when metal contamination is a concern, such as in the final steps of pharmaceutical synthesis.

Heterogeneous Catalysts: Sustainability and Scalability

The primary driver for developing heterogeneous catalysts is the need for sustainability through catalyst recovery and reuse.[11]

Solid Acids:

  • Causality: Materials like polystyrenesulfonate, a polymeric Brønsted acid, provide acidic sites on a solid support.[16] This confines the catalytic action to the surface of the polymer beads, which can be easily filtered off after the reaction. Similarly, aluminas like CATAPAL 200 possess both Brønsted and Lewis acid sites on their surface, which facilitate the condensation and dehydration steps.[14] The high surface area and defined pore structure of these materials are critical to their efficacy, allowing for high accessibility of the active sites to the reactants.[14]

Supported Lewis Acids:

  • Causality: Immobilizing a Lewis acid like Antimony(III) chloride (SbCl₃) on a solid support like silica gel combines the high reactivity of the Lewis acid with the practical benefits of a heterogeneous system.[14][15] The silica support acts as an inert backbone, preventing the catalyst from dissolving in the reaction medium and allowing for simple filtration and recycling. This approach mitigates issues of product contamination common with homogeneous Lewis acids.

G Catalysts Catalysts for Pyrrole Synthesis Homogeneous Homogeneous Catalysts->Homogeneous Heterogeneous Heterogeneous Catalysts->Heterogeneous Bronsted Brønsted Acids (TFA, p-TsOH) Homogeneous->Bronsted Lewis Lewis Acids (Sc(OTf)₃) Homogeneous->Lewis Organo Organocatalysts (Vitamin B1) Homogeneous->Organo SolidAcid Solid Acids (Alumina, Polystyrenesulfonate) Heterogeneous->SolidAcid Supported Supported Lewis Acids (SbCl₃/SiO₂) Heterogeneous->Supported

Sources

Safety Operating Guide

Comprehensive Standard Operating Procedure: Disposal of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that managing complex synthetic intermediates requires more than just a generic waste bin. The compound 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole is a highly specialized, biologically active heterocycle. Because it combines an electron-rich pyrrole core with a biologically persistent benzodioxole moiety, its disposal demands strict adherence to environmental health and safety (EHS) protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and terminal disposal of this compound, grounded in international environmental standards.

Physicochemical Hazard Profiling

To understand how to dispose of a chemical, we must first understand what it is. The physical and chemical properties of a molecule dictate its environmental fate and the regulatory framework governing its destruction.

Quantitative Data Summary: Chemical & Disposal Profile
PropertyValue / CharacteristicDisposal Implication
Molecular Formula C₁₈H₁₅NO₂High carbon content requires oxygen-rich combustion to prevent soot/carbon monoxide formation.
Physical State Solid (Crystalline/Powder)Dry powders pose an inhalation/aerosolization risk during waste transfer. Must be dissolved prior to bulk disposal.
Water Solubility Insoluble (Highly Lipophilic)Strictly prohibited from drain disposal. Will not degrade in standard aqueous wastewater treatment systems[1].
Heteroatoms Nitrogen (Pyrrole), Oxygen (Dioxole)Nitrogen combustion generates hazardous NOx gases, necessitating specialized incinerator scrubbers[2].
Environmental Hazard Potential Aquatic ToxicityThe benzodioxole ring is resistant to microbial degradation, risking bioaccumulation if released into the environment[3].

The Causality of Disposal: Why High-Temperature Incineration?

We do not mandate high-temperature incineration arbitrarily. The molecular architecture of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole dictates this specific terminal destruction pathway.

The Mechanistic Rationale:

  • Resistance to Biological Degradation: The methylenedioxy bridge (the 1,3-dioxole ring attached to the benzene ring) is notoriously stable against standard microbial breakdown in municipal water treatment facilities. Disposing of this compound down the drain violates the Resource Conservation and Recovery Act (RCRA), as it will persist in the water supply[4].

  • Thermal Mineralization: High-temperature incineration (>1000°C) is the only EPA-approved method capable of fully cleaving the aromatic and heterocyclic rings[5].

  • NOx Mitigation: During combustion, the nitrogen atom within the pyrrole ring oxidizes. Approximately 5% to 10% of organic-bound nitrogen forms nitrogen oxides (NOx) during thermal destruction[2]. Therefore, the waste must be routed to a facility equipped with wet scrubbers to capture these toxic emissions before they reach the atmosphere.

ThermalDegradation Compound Complex Heterocycle (C18H15NO2) PrimaryOx Primary Oxidation (800°C - 1000°C) Compound->PrimaryOx Intermediates Ring Cleavage (Thermal Cracking) PrimaryOx->Intermediates O2 Excess Final Mineralization (CO2, H2O, NOx) Intermediates->Final Complete Oxidation Scrubber Wet Scrubber (NOx Reduction) Final->Scrubber Flue Gas Exhaust Clean Exhaust Scrubber->Exhaust

Fig 1: Thermal degradation pathway of nitrogenous heterocyclic compounds during incineration.

Waste Segregation Logistics

Improper mixing of chemical waste can lead to dangerous exothermic reactions or regulatory fines. Because this compound is typically handled in solution during assays or synthesis, the solvent often dictates the waste stream.

WasteRouting Start Generate Chemical Waste: 1-(1,3-benzodioxol-5-yl)-...-pyrrole State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Solvent) State->Liquid SolidStream Solid Organic Waste Stream Solid->SolidStream Halogen Halogenated Solvent? Liquid->Halogen NonHalo Non-Halogenated Waste Stream Halogen->NonHalo No (e.g., DMSO, Ethanol) HaloStream Halogenated Waste Stream Halogen->HaloStream Yes (e.g., DCM, Chloroform) Incineration High-Temperature Incineration (>1000°C) NonHalo->Incineration HaloStream->Incineration SolidStream->Incineration

Fig 2: Operational workflow for the segregation and routing of pyrrole derivative chemical waste.

Step-by-Step Operational Disposal Protocol

This methodology ensures that your laboratory remains compliant with local and international regulations (such as the EPA's RCRA standards and Japan's Waste Management Act) while protecting personnel from exposure.

Phase 1: Point-of-Generation Stabilization
  • Step 1: Quench and Dissolve. Do not dispose of dry powders directly into bulk waste bins. Dry powders of lipophilic heterocycles pose a severe inhalation hazard and can easily aerosolize. Dissolve any residual solid compound in a compatible waste solvent (e.g., ethanol or DMSO) to trap the compound in the liquid phase.

  • Step 2: Compatibility Verification. Ensure the chosen solvent matrix does not contain strong oxidizers (e.g., nitric or perchloric acid). Mixing electron-rich pyrroles with strong oxidizers can trigger violent, heat-generating reactions[1].

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 3: Transfer to Primary Containment. Pour the dissolved waste into a high-density polyethylene (HDPE) or glass waste carboy. Critical Rule: Never fill the container beyond 90% capacity. Leaving headspace is mandatory to allow for vapor expansion and prevent pressure-induced ruptures[4].

  • Step 4: Immediate Labeling. Affix a hazardous waste label the moment the first drop of waste enters the container. The label must clearly state "Hazardous Waste" and include descriptive terms such as "Toxic Organic Solvent" or "Pyrrole Derivative" to inform emergency responders[6].

Phase 3: Lab Packing and Final Disposition
  • Step 5: Secondary Containment. Place the sealed waste carboy in a secondary containment tray. This tray must be segregated from incompatible chemicals, such as aqueous acids or heavy metal waste streams, to prevent cross-contamination in the event of a leak[4].

  • Step 6: Manifesting for Incineration. Transfer the waste to your facility's central accumulation area within the regulated timeframe (typically 90 days for Large Quantity Generators)[4]. When coordinating with your licensed waste broker, ensure the waste manifest explicitly designates "High-Temperature Incineration" as the terminal disposal method[5].

References

  • PubChem, National Library of Medicine. "1-(1,3-benzodioxol-5-yl)-1H-pyrrole-2,5-dione." Accessed March 30, 2026.[Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Accessed March 30, 2026. [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Accessed March 30, 2026.[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Accessed March 30, 2026.[Link]

  • U.S. Environmental Protection Agency (EPA). "Feasibility Study for Adapting Present Combustion Source Continuous Monitoring Systems to Hazardous Waste Incinerators." Accessed March 30, 2026. [Link]

  • PubChem, National Library of Medicine. "Pyrrole." Accessed March 30, 2026.[Link]

Sources

Definitive Safety Protocol: Handling and Disposal of 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential operational procedures for the safe handling, use, and disposal of the novel research chemical 1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole. As this compound lacks extensive toxicological data, it must be handled with the utmost care, assuming high toxicity. The protocols outlined below are designed to establish a self-validating system of safety, grounded in established laboratory standards and chemical hazard assessment.

Hazard Identification and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on its constituent chemical moieties: the 1,3-benzodioxole group and the substituted pyrrole ring.

  • 1,3-Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole (or methylenedioxyphenyl) group are known to interact with metabolic enzymes, particularly cytochrome P450. Safety data for analogous structures indicate potential hazards including skin irritation, allergic skin reactions, serious eye damage, and suspected reproductive toxicity.[1][2]

  • Substituted Pyrrole Core: The pyrrole scaffold is a core component in many biologically active pharmaceuticals and natural products.[3][4][5] Depending on substitution patterns, these derivatives can exhibit a wide range of toxicological profiles. An SDS for a simple pyrrole derivative, 1-methylpyrrole, indicates it is a skin and respiratory irritant.[6]

Engineering Controls and Work Practices

Engineering controls are the primary line of defense. Personal protective equipment (PPE) should never be used as a substitute for robust containment.

  • Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[7][13]

  • Designated Area: A specific area within the laboratory must be designated for working with this compound to prevent cross-contamination. This area should be clearly marked with appropriate hazard signage.[7][13]

  • Work Practices:

    • Avoid the creation of dust or aerosols. If handling a powder, weigh it carefully on wax paper or in a weigh boat to minimize static and dispersal.

    • Keep containers tightly sealed when not in use.

    • Do not work alone when handling this or any other chemical of unknown toxicity.

    • An eye wash station and safety shower must be immediately accessible.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment for each specific procedure.[8][14][15]

Operation Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Storage & Transport Flame-retardant lab coat (fully buttoned)Single pair of nitrile glovesANSI Z87.1-compliant safety glasses with side shieldsNot typically required
Weighing & Transfer (Solid) Flame-retardant lab coat (fully buttoned)Double-gloving: Nitrile inner, thicker chemically resistant outer gloves (e.g., neoprene)ANSI Z87.1-compliant chemical splash gogglesNot required if performed in a certified fume hood
Solution Preparation & Handling Flame-retardant lab coat (fully buttoned)Double-gloving: Nitrile inner, thicker chemically resistant outer gloves (e.g., neoprene)Chemical splash goggles and a full-face shieldNot required if performed in a certified fume hood
Large-Scale Operations (>50g) Chemical-resistant apron over a flame-retardant lab coatDouble-gloving: Silver Shield® or 4H® inner, heavy-duty nitrile or neoprene outer glovesChemical splash goggles and a full-face shieldConsult EHS for potential need for respirator fitting

Causality Note: Double-gloving is critical when handling chemicals of unknown toxicity.[14][16] The inner glove provides protection in case the outer glove is breached, an event that may not be immediately obvious to the researcher. A face shield is required in addition to goggles when there is a significant splash hazard, such as when transferring solutions or working with larger volumes.[9][14]

PPE Donning and Doffing Workflow

Properly putting on and removing PPE is as critical as its selection to prevent contamination. The following workflow must be followed.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE D1 1. Don Lab Coat D2 2. Don Inner Gloves (Nitrile) D1->D2 D3 3. Don Eye/Face Protection (Goggles/Face Shield) D2->D3 D4 4. Don Outer Gloves (Neoprene/Heavy-Duty) D3->D4 F1 1. Remove Outer Gloves (Contaminated) F2 2. Remove Face Shield/Goggles F1->F2 F3 3. Remove Lab Coat F2->F3 F4 4. Remove Inner Gloves F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Cordon off a designated area in the fume hood. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary equipment and reagents.

  • Don PPE: Follow the donning workflow diagram above. Ensure the outer gloves are pulled over the cuffs of the lab coat.

  • Weighing: If solid, carefully weigh the compound into a tared container inside the fume hood. Use anti-static tools if available. Close the primary container immediately after dispensing.

  • Dissolution: Add solvent to the container with the compound slowly to avoid splashing.

  • Reaction/Use: Perform all subsequent steps within the fume hood. Use sealed reaction vessels whenever possible.

  • Post-Procedure: Upon completion, quench any reactive materials as per your specific experimental protocol.

Decontamination and Waste Disposal
  • Decontamination: Wipe down the designated work area and any contaminated equipment with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: All disposable materials contaminated with the compound (gloves, weigh boats, wipes, contaminated silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Labeling and Disposal: Label waste containers with "Hazardous Waste," the full chemical name "1-(1,3-benzodioxol-5-yl)-2-methyl-5-phenyl-1H-pyrrole," and any solvents present. Dispose of all waste through your institution's Environmental Health & Safety (EHS) office in accordance with local and federal regulations.[10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent in a sealed hazardous waste container. For any large spill or any spill outside of a fume hood, evacuate the area, notify others, and contact your institution's EHS/emergency response team immediately.[1][7]

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • Personal Protective Equipment in Chemistry. University of Virginia, Environmental Health and Safety.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. International Association of Fire Chiefs.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health.[Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention (CDC).[Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.[Link]

  • The Laboratory Standard. Vanderbilt University, Office of Clinical and Research Safety.[Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Washington, Environmental Health & Safety.[Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University, Office of Environmental Health and Safety.[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville, Office of Environmental Health and Safety.[Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. Lab Manager.[Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA).[Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration (Oregon OSHA).[Link]

  • Research Laboratory and Personal Protective Equipment. University of California, Irvine, Environmental Health & Safety.[Link]

  • SAFETY DATA SHEET - Aromatic Fragrances International. Aromatic Fragrances International.[Link]

  • 1-(1,3-BENZODIOXOL-5-YL)-1H-PYRROLE — Chemical Substance Information. NextSDS.[Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd.[Link]

  • Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate.[Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • A novel pyrrole synthesis. Organic Chemistry Portal.[Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.[Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. National Center for Biotechnology Information (PMC).[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。